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tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Documentation Hub

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  • Product: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate
  • CAS: 1932813-35-8

Core Science & Biosynthesis

Foundational

physical and chemical properties of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, a chiral b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, a chiral building block with significant potential in organic synthesis and pharmaceutical development. This document synthesizes available data and established chemical principles to offer a detailed resource for professionals working with this compound.

Molecular Structure and Physicochemical Properties

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, with the CAS Number 1932813-35-8, is a carbamate-protected amino alcohol. The presence of two chiral centers at the C1 and C2 positions of the propyl chain defines its specific stereochemistry, which is crucial for its application in asymmetric synthesis.

Table 1: Physicochemical Properties of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₃[1]
Molecular Weight 203.28 g/mol
Physical Form Solid
CAS Number 1932813-35-8[1]
InChI Key OXVUGSGNURZEOU-JGVFFNPUSA-N[1]
Synonym(s) tert-butyl ((2S,3R)-2-hydroxypentan-3-yl)carbamate

While specific experimental data for melting point, boiling point, and solubility are not widely published, analogous compounds suggest it is likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] Its stability is intrinsically linked to the tert-butoxycarbonyl (Boc) protecting group.

Synthesis and Purification

The synthesis of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate typically involves a two-step process: the stereoselective synthesis of the parent amino alcohol, (2S,3R)-3-aminopentan-2-ol, followed by the protection of the amino group with a Boc moiety.

Synthesis of (2S,3R)-3-aminopentan-2-ol
N-Boc Protection of (2S,3R)-3-aminopentan-2-ol

The protection of the primary amine is a standard procedure in organic synthesis.[3] The use of di-tert-butyl dicarbonate (Boc₂O) is a common and effective method.

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve (2S,3R)-3-aminopentan-2-ol (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.[4]

The following diagram illustrates the general workflow for the N-Boc protection of a primary amine.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Amine (2S,3R)-3-aminopentan-2-ol Reaction Stirring in a suitable solvent (e.g., THF, MeOH) at room temperature Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Workup Solvent removal, extraction, and washing Reaction->Workup Purification Column Chromatography (if necessary) Workup->Purification Final_Product tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Purification->Final_Product

General workflow for N-Boc protection.

Chemical Properties and Reactivity

The chemical behavior of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is dominated by the reactivity of its three main functional groups: the Boc-protected amine, the secondary hydroxyl group, and the aliphatic backbone.

Stability

The stability of the compound is largely dictated by the Boc protecting group, which is known to be labile under acidic conditions.[2]

Table 2: Stability Profile

ConditionStabilityRationale
Acidic (pH < 4) UnstableThe Boc group is readily cleaved by acids to release the free amine, carbon dioxide, and isobutylene.[2]
Neutral (pH 6-8) Generally StableThe compound is expected to be stable under neutral conditions.
Basic (pH > 9) Generally StableThe Boc group is resistant to cleavage by most bases.[2]

It is recommended to store the compound in a cool, dry place, and at a refrigerated temperature (2-8°C) for long-term storage to minimize potential degradation.[1]

Reactivity
  • Deprotection of the Amine: The primary reaction of interest for this compound is the removal of the Boc group to liberate the free amine. This is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[5]

  • Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo various transformations common to alcohols, such as oxidation to a ketone, esterification, or etherification. The choice of reagents should be made carefully to avoid premature deprotection of the amine.

  • Metabolic Stability: The tert-butyl group itself can be susceptible to oxidative metabolism in biological systems.[6] For applications in drug development, this potential metabolic liability should be considered.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[7] The protons on the ethyl and propyl chains will appear as multiplets, with their chemical shifts and coupling constants being indicative of the relative stereochemistry. The NH proton of the carbamate will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.[8] The OH proton will also be a broad, exchangeable signal.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the carbonyl carbon of the carbamate will be observed further downfield, typically in the range of 155-157 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.[9]

  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ due to the carbonyl group of the carbamate.[10]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ resulting from the hydroxyl group.

  • C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ range due to the C-H bonds of the alkyl groups.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the tert-butyl group or other small neutral molecules.

Safety and Handling

Based on available supplier safety data, tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

The following diagram outlines the logical relationship for handling and safety considerations.

Safety_Handling cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Compound tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Harmful Harmful if swallowed (H302) Compound->Harmful Skin_Irritant Causes skin irritation (H315) Compound->Skin_Irritant Eye_Irritant Causes serious eye irritation (H319) Compound->Eye_Irritant Gloves Gloves Harmful->Gloves Skin_Irritant->Gloves Lab_Coat Lab Coat Skin_Irritant->Lab_Coat Goggles Safety Goggles Eye_Irritant->Goggles Avoid_Contact Avoid direct contact with skin and eyes Gloves->Avoid_Contact Goggles->Avoid_Contact Lab_Coat->Avoid_Contact Ventilation Use in a well-ventilated area (e.g., fume hood) Avoid_Contact->Ventilation

Safety and handling decision tree.

References

  • tert-butyl N-[(1R,2S)
  • TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya. [Link]

  • tert-butyl N-[(1R,2S)
  • Application Note – N-Boc protection - Synple Chem. (URL not available)
  • (2S,3R)-3-Aminopentan-2-ol hydrochloride - MySkinRecipes. [Link]

  • tert-Butyl carbamate - NIST WebBook. [Link]

  • Supporting Information for "Glycerol as a green solvent for N-Boc protection of amines" - Royal Society of Chemistry. (URL not available)
  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate - PubChem. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Royal Society of Chemistry. (URL not available)
  • tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate - PubChem. [Link]

  • Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide - Benchchem. (URL not available)
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. [Link]

  • FT-IR spectrum of tert-butyl... - ResearchGate. [Link]

  • (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE - ChemBK. [Link]

  • (2r,3s)-3-Aminopentan-2-ol - PubChem. [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC - NCBI. [Link]

  • Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide - Benchchem. (URL not available)

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profiling of tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Executive Summary In modern drug development, the efficient scale-up of chiral building blocks hinges on a rigorous understanding of their physicochemical properties. tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the efficient scale-up of chiral building blocks hinges on a rigorous understanding of their physicochemical properties. tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is the Boc-protected derivative of (2R,3S)-3-amino-pentan-2-ol. The unprotected amine is a highly valuable chiral intermediate, famously utilized in the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors such as Fadraciclib[1].

For process chemists, managing the solubility of this Boc-protected intermediate is critical for optimizing reaction yields, designing liquid-liquid extractions, and engineering crystallization workflows. This technical guide synthesizes structural thermodynamics with empirical solubility data to provide a comprehensive framework for solvating, isolating, and purifying this specific amino alcohol.

Structural and Thermodynamic Basis of Solvation

The solubility profile of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is dictated by the competing thermodynamic forces of its functional groups:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic moiety prevents tight crystal lattice packing, lowering the enthalpy of fusion. It drives favorable London dispersion interactions with organic solvents, rendering the molecule highly soluble in moderately polar to non-polar media[2].

  • The Carbamate (-NH-) and Hydroxyl (-OH) Groups: These moieties act as potent hydrogen bond donors and acceptors. They require solvents capable of stabilizing these polar handles to achieve high thermodynamic solubility.

  • The Aliphatic Backbone (1-ethyl-2-hydroxy-propyl): The hydrocarbon chain further enhances lipophilicity, severely restricting aqueous solubility[3].

Consequently, the molecule exhibits amphiphilic-like behavior in organic media: it dissolves exceptionally well in polar aprotic solvents (which accept hydrogen bonds) but requires thermal energy to dissolve in purely non-polar aliphatic solvents (which cannot stabilize the polar core).

Solvation Molecule Boc-Amino Alcohol (Solid State) PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Molecule->PolarProtic Strong H-Bonding (OH, NH donors/acceptors) PolarAprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) Molecule->PolarAprotic Dipole-Dipole & H-Bond Acceptor NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Molecule->NonPolar Dispersion Forces (t-Butyl / Alkyl chain)

Fig 1. Solvation mechanisms of Boc-protected amino alcohols across different solvent classes.

Quantitative Solubility Profile in Organic Solvents

Because specific quantitative data for every proprietary chiral isomer is not always published, process chemists routinely extrapolate baseline solubility from exact mass and structural isomers. The data below is benchmarked against the highly characterized isomer N-Boc-L-valinol (MW: 203.28 g/mol )[4],[3].

Table 1: Estimated Solubility Profile at 25°C
SolventClassificationDielectric Constant (ε)Estimated SolubilitySolvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.93> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions; weak H-bond acceptor.
Ethyl Acetate (EtOAc) Polar Aprotic6.02> 100 mg/mL (Freely Soluble)Carbonyl oxygen acts as a strong H-bond acceptor for -OH/-NH.
Tetrahydrofuran (THF) Polar Aprotic7.58> 100 mg/mL (Freely Soluble)Ether oxygen strongly accepts H-bonds; disrupts lattice.
Methanol (MeOH) Polar Protic32.7> 100 mg/mL (Freely Soluble)Extensive H-bond donor and acceptor networking.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~ 100 mg/mL (Soluble)High dipole moment stabilizes the molecule entirely.
Heptane / Hexane Non-polar~ 1.9< 10 mg/mL (Sparingly Soluble)Relies solely on dispersion forces with the Boc group.
Water Polar Protic80.1< 1 mg/mL (Insoluble)Hydrophobic effect dominates; aliphatic bulk rejects hydration.

Causality Insight: Dichloromethane and Ethyl Acetate are the optimal extraction solvents during the synthesis of this compound. They provide the perfect dielectric balance—polar enough to solvate the carbamate/hydroxyl core, but lipophilic enough to accommodate the tert-butyl and ethyl-propyl chains.

Experimental Methodologies

To establish a self-validating system for process scale-up, empirical solubility must be measured, and purification protocols must be standardized. Below are the field-proven methodologies for handling this compound.

Protocol 1: Isothermal Shake-Flask Method for HPLC Quantification

This protocol ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Preparation: Add an excess amount of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed 2 mL glass vial.

  • Equilibration: Place the vial in an isothermal shaker at exactly 25.0°C. Agitate at 300 RPM for 24 hours.

  • Validation Check: To ensure true equilibrium, prepare a parallel vial and agitate for 48 hours. If the concentrations match, equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (typically at 210 nm due to the lack of strong chromophores, or using an Evaporative Light Scattering Detector - ELSD).

Workflow Step1 1. Excess Solute Addition Step2 2. Isothermal Equilibration (24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4

Fig 2. Standard isothermal shake-flask workflow for HPLC-based solubility quantification.

Protocol 2: Anti-Solvent Crystallization (EtOAc / Heptane System)

Because the compound is freely soluble in EtOAc but sparingly soluble in Heptane, this binary system is ideal for isolating the pure stereoisomer.

  • Dissolution: Dissolve the crude Boc-amino alcohol in a minimum volume of Ethyl Acetate at 45°C (approx. 1 mL per 100 mg of crude).

  • Clarification: Polish filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble impurities or dust (which can cause premature, uncontrolled nucleation).

  • Anti-Solvent Addition: While maintaining stirring at 45°C, slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding (Optional but Recommended): Add 1-2 mg of pure crystalline compound to direct the polymorphic outcome and prevent oiling out.

  • Cooling Profile: Cool the mixture linearly to 5°C over 4 hours. The drop in thermal energy combined with the non-polar anti-solvent forces the polar core of the molecule out of solution, yielding high-purity crystals.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold Heptane, and dry under vacuum at 30°C.

Conclusion

The solubility of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is heavily governed by the interplay between its lipophilic aliphatic bulk and its polar hydrogen-bonding sites. By leveraging polar aprotic solvents (DCM, EtOAc) for synthesis and extraction, and utilizing non-polar anti-solvents (Heptane) for crystallization, drug development professionals can efficiently isolate this critical chiral building block for downstream applications.

References

  • Title: Structural Investigation of Hybrid Peptide Foldamers Composed of α-Dipeptide Equivalent β-Oxy-δ5 -amino Acids.
  • Title: Fadraciclib (CYC065)
  • Source: benchchem.
  • Source: thermofisher.

Sources

Protocols & Analytical Methods

Method

synthetic route to (1R,2S)-3-amino-2-pentanol using a Boc-protected intermediate

Title: Stereoselective Synthesis of (2R,3S)-3-Amino-2-pentanol via a Boc-Protected Intermediate 1. Executive Summary Chiral 1,2-amino alcohols are privileged pharmacophores and critical building blocks in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereoselective Synthesis of (2R,3S)-3-Amino-2-pentanol via a Boc-Protected Intermediate

1. Executive Summary Chiral 1,2-amino alcohols are privileged pharmacophores and critical building blocks in the synthesis of complex therapeutics. This application note details a robust, self-validating synthetic route to the anti-diastereomer of 3-amino-2-pentanol. While standard IUPAC nomenclature designates this specific stereoisomer as (2R,3S)-3-amino-2-pentanol (CAS 482615-48-5)[1][2], it is occasionally denoted as (1R,2S)-3-amino-2-pentanol in non-standard contexts relative to its chiral core. The protocol leverages L-2-aminobutyric acid as the chiral pool starting material, employing a Boc-protected Weinreb amide intermediate to ensure precise carbon-carbon bond formation, followed by a highly diastereoselective L-Selectride reduction[3].

2. Retrosynthetic Analysis & Mechanistic Rationale The synthesis relies on two critical mechanistic pillars to maintain scientific integrity and stereochemical fidelity:

  • Weinreb Amide Causality: Direct Grignard addition to an ester often leads to over-addition, yielding tertiary alcohols. By converting the Boc-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide), the initial nucleophilic attack by methylmagnesium bromide forms a stable 5-membered cyclic metal chelate. This chelate prevents further nucleophilic attack and only collapses into the desired (S)-3-(Boc-amino)-2-pentanone upon aqueous acidic workup ().

  • Felkin-Anh Stereocontrol Causality: To achieve the anti-(2R,3S) configuration, the reduction of the alpha-amino ketone must be highly diastereoselective. Using L-Selectride (lithium tri-sec-butylborohydride), a sterically demanding hydride source, forces the reaction to proceed via the Felkin-Anh transition state[3]. The bulky Boc-NH group adopts a conformation orthogonal to the carbonyl. The bulky hydride then attacks from the less sterically hindered face (opposite the ethyl side chain), yielding the anti-diastereomer with >95% diastereomeric excess (de) ().

3. Experimental Workflows & Logical Relationships

SynthesisRoute A L-2-Aminobutyric Acid (S)-Isomer B Boc-L-Abu-OH (Boc Protection) A->B Boc2O, NaOH C Weinreb Amide (EDC/HOBt) B->C HN(OMe)Me·HCl, DIPEA D (S)-3-(Boc-amino)- 2-pentanone (MeMgBr) C->D MeMgBr, THF, 0°C E Boc-(2R,3S)-3-amino- 2-pentanol (L-Selectride) D->E L-Selectride, -78°C F (2R,3S)-3-amino- 2-pentanol (Target Molecule) E->F 4M HCl/Dioxane

Fig 1: Stereoselective synthesis of (2R,3S)-3-amino-2-pentanol via a Boc-protected intermediate.

FelkinAnhLogic K (S)-3-(Boc-amino)- 2-pentanone FA Felkin-Anh Conformation (Boc-NH orthogonal) K->FA Alignment Hydride Bulky Hydride Attack (L-Selectride) FA->Hydride Steric Control Anti Anti-Diastereomer (2R,3S)-Configuration Hydride->Anti >95% de

Fig 2: Logical relationship of Felkin-Anh controlled stereoselective reduction by L-Selectride.

4. Step-by-Step Experimental Protocols Note: Every step includes In-Process Controls (IPC) to ensure the protocol is a self-validating system.

Step 1: Boc Protection of L-2-Aminobutyric Acid

  • Dissolve L-2-aminobutyric acid (10.0 g, 97.0 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (100 mL each).

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc2O, 23.3 g, 106.7 mmol) dropwise over 30 minutes.

  • Warm to room temperature and stir for 12 hours.

  • IPC: Verify complete consumption of the starting material via Ninhydrin-stained TLC (Rf = 0.0 for starting material, Rf = 0.4 for product in 9:1 DCM:MeOH).

  • Acidify the aqueous layer to pH 2-3 using 1M HCl and extract with Ethyl Acetate (3 x 100 mL).

  • Dry over Na2SO4, filter, and concentrate in vacuo to yield Boc-L-Abu-OH as a colorless oil.

Step 2: Synthesis of the Weinreb Amide

  • Dissolve Boc-L-Abu-OH (19.0 g, 93.5 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere.

  • Add N,O-Dimethylhydroxylamine hydrochloride (10.9 g, 112.2 mmol), EDC·HCl (21.5 g, 112.2 mmol), and HOBt (15.2 g, 112.2 mmol).

  • Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 48.8 mL, 280.5 mmol) dropwise.

  • Stir at room temperature for 16 hours.

  • IPC: LC-MS analysis should indicate a single major peak corresponding to the mass of the Weinreb amide [M+H]+ = 247.1.

  • Quench with saturated aqueous NH4Cl (150 mL), extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Boc-L-Abu-N(OMe)Me.

Step 3: Grignard Addition

  • Dissolve Boc-L-Abu-N(OMe)Me (20.0 g, 81.2 mmol) in anhydrous THF (250 mL) and cool to 0 °C under nitrogen.

  • Add Methylmagnesium bromide (3.0 M in diethyl ether, 67.7 mL, 203.0 mmol) dropwise over 1 hour to maintain internal temperature < 5 °C.

  • Stir at 0 °C for 2 hours.

  • IPC: TLC (7:3 Hexanes:EtOAc) should show complete disappearance of the Weinreb amide (Rf = 0.3) and appearance of the ketone (Rf = 0.5).

  • Carefully quench with 1M HCl (100 mL) at 0 °C to break the metal chelate. Extract with EtOAc (3 x 150 mL), wash with brine, dry, and concentrate to yield (S)-3-(Boc-amino)-2-pentanone.

Step 4: Stereoselective Reduction

  • Dissolve (S)-3-(Boc-amino)-2-pentanone (15.0 g, 74.5 mmol) in anhydrous THF (300 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride (1.0 M in THF, 111.8 mL, 111.8 mmol) dropwise over 45 minutes[3].

  • Stir at -78 °C for 3 hours.

  • IPC: Chiral HPLC analysis of an aliquot (quenched in MeOH) must confirm the anti:(2R,3S) to syn:(2S,3S) ratio is >95:5.

  • Quench the reaction at -78 °C with 10% aqueous H2O2 (30 mL) and 1M NaOH (30 mL) to oxidize the organoborane.

  • Warm to room temperature, extract with EtOAc, dry, and concentrate. Purify via recrystallization (Hexanes/EtOAc) to yield pure Boc-(2R,3S)-3-amino-2-pentanol.

Step 5: Boc Deprotection

  • Dissolve Boc-(2R,3S)-3-amino-2-pentanol (12.0 g, 59.0 mmol) in DCM (50 mL).

  • Add 4M HCl in Dioxane (73.8 mL, 295.0 mmol) at 0 °C.

  • Stir at room temperature for 2 hours.

  • IPC: LC-MS should show complete loss of the Boc group ([M+H]+ = 104.1)[1].

  • Concentrate in vacuo to yield (2R,3S)-3-amino-2-pentanol hydrochloride. To obtain the free base, neutralize with 1M NaOH, extract with DCM, and concentrate.

5. Quantitative Data Summary

Step Intermediate/Product Yield (%) Purity (LC-MS/HPLC) Stereochemical Purity
1 Boc-L-Abu-OH 95% >99% >99% ee
2 Boc-L-Abu-N(OMe)Me 88% >98% >99% ee
3 (S)-3-(Boc-amino)-2-pentanone 82% >98% >99% ee
4 Boc-(2R,3S)-3-amino-2-pentanol 78% >97% >95% de

| 5 | (2R,3S)-3-amino-2-pentanol | 92% | >99% | >95% de |

6. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12097522, (2r,3s)-3-Aminopentan-2-ol". PubChem. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Reetz, M. T. (1999). "Synthesis and Diastereoselective Reactions of N,N-Dibenzylamino Ketones and Aldehydes". Chemical Reviews, 99(5), 1121-1162.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate by column c...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate by column chromatography. This document addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate that influence its purification?

A1: Understanding the molecule's structure is critical. It is a Boc-protected amino alcohol, which imparts several key characteristics:

  • Polarity: The presence of a hydroxyl (-OH) group and a carbamate group makes the molecule polar.[1] This dictates the choice of stationary and mobile phases.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[2] This requires careful selection of solvents and silica gel to avoid cleavage of the protecting group during purification.

  • Chirality: The molecule contains two chiral centers ((1R,2S) configuration). This guide focuses on purifying this specific diastereomer from reaction byproducts and other diastereomers. Standard silica gel chromatography will not separate enantiomers.[3] For enantiomeric separation, specialized chiral stationary phases (CSPs) would be necessary.[4][5]

Q2: What is the recommended stationary phase for this purification?

A2: Standard silica gel (typically 230-400 mesh) is the most common and effective stationary phase for purifying Boc-protected amino alcohols like the target compound.[6] Its polarity allows for effective separation of compounds with differing polarities.

Q3: How do I determine the optimal solvent system (eluent) for the column?

A3: The ideal eluent is determined using Thin-Layer Chromatography (TLC) prior to running the column. For Boc-protected amino alcohols, a mixture of a less polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[6] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on the TLC plate. This generally translates to good separation on a column.

Q4: My compound appears as a solid. What is its expected physical state?

A4: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is listed as a solid.[7] However, crude reaction products can often be oils or low-melting solids due to the presence of impurities or residual solvents.

Troubleshooting Guide for Column Chromatography

Even with careful planning, issues can arise during column chromatography. This section addresses common problems, their probable causes, and actionable solutions.

Troubleshooting_Workflow start Problem Observed During Column Chromatography problem_separation Poor or No Separation (Overlapping Spots) problem_elution Compound Not Eluting (Stuck on Column) problem_tailing Streaking or Tailing of Spots problem_degradation New, Unwanted Spots Appear (Potential Degradation) cause_separation Cause: Incorrect Eluent Polarity problem_separation->cause_separation cause_elution Cause: Eluent Polarity Too Low problem_elution->cause_elution cause_tailing Cause: Strong Interaction with Acidic Silica Gel problem_tailing->cause_tailing cause_degradation Cause: Boc Group Cleavage by Acidic Conditions problem_degradation->cause_degradation solution_separation Solution: Adjust Eluent Ratio. - Rf > 0.4: Increase non-polar solvent. - Rf < 0.2: Increase polar solvent. cause_separation->solution_separation solution_elution Solution: Gradually Increase Eluent Polarity (Gradient Elution) cause_elution->solution_elution solution_tailing Solution: Add 0.1-1% Triethylamine (TEA) or Ammonia to the Eluent cause_tailing->solution_tailing solution_degradation Solution: Use Neutralized Silica Gel or Add Base (e.g., TEA) to Eluent cause_degradation->solution_degradation

Caption: Decision tree for troubleshooting common column chromatography issues.

Troubleshooting Data Summary

Problem Potential Cause Recommended Solution & Explanation
Poor Separation (Rf values of spots are too close) The polarity of the eluent is not optimized for the specific mixture of compounds.Adjust Eluent Polarity: Systematically test different ratios of your solvent system (e.g., Ethyl Acetate/Hexane) using TLC. A small change in the ratio can significantly impact separation. Aim for a ΔRf of at least 0.1 between the target compound and the closest impurity.
Compound Elutes Too Quickly (High Rf) The eluent is too polar, causing the compound to have a weak affinity for the silica and travel with the solvent front.Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. This will increase the compound's interaction with the silica, slowing its movement down the column.
Compound Does Not Elute (Rf = 0) The eluent is not polar enough to move the compound off the silica gel. The compound remains strongly adsorbed at the top of the column.Increase Eluent Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate). If a single isocratic system doesn't work, a gradient elution (gradually increasing polarity during the run) can be effective.[8]
Tailing or Streaking of Spots The hydroxyl or carbamate groups may be interacting too strongly with acidic silanol groups on the surface of the silica gel.Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide into the eluent system.[5] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.
Appearance of a New, More Polar Spot The acidic nature of standard silica gel may be cleaving the acid-labile Boc protecting group.[2] This results in the free amine, which is much more polar.Neutralize the System: Use silica gel that has been pre-treated (neutralized) or add a base (e.g., 0.5% TEA) to the eluent from the start. This prevents the acidic conditions that cause deprotection.
Column Cracks or Channels Improper packing of the column, leading to an uneven flow of the mobile phase and poor separation.Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles. Allow the packed column to settle and equilibrate with the mobile phase before loading the sample.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate.

Experimental_Workflow start Crude Product (Solid or Oil) tlc 1. TLC Analysis (Determine Eluent System, e.g., 20% EtOAc/Hexane) start->tlc packing 2. Column Packing (Prepare Silica Slurry in Eluent) tlc->packing loading 3. Sample Loading (Dissolve in min. solvent, adsorb onto silica - 'Dry Loading') packing->loading elution 4. Elution (Run column with optimized eluent) loading->elution collection 5. Fraction Collection (Collect small, uniform fractions) elution->collection analysis 6. TLC Analysis of Fractions (Identify fractions with pure product) collection->analysis pooling 7. Combine Pure Fractions analysis->pooling evaporation 8. Solvent Removal (Rotary Evaporation) pooling->evaporation end Purified Product evaporation->end

Caption: Step-by-step workflow for purification by column chromatography.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To determine the optimal eluent for separation.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30%, 40% ethyl acetate).

    • Visualize the spots using an appropriate method (e.g., UV light if applicable, or a potassium permanganate stain, which reacts with the hydroxyl group).

    • The ideal solvent system will give the target compound an Rf value of ~0.2-0.3 and show good separation from impurities.[6]

Step 2: Column Preparation

  • Objective: To pack a uniform column that allows for optimal separation.

  • Procedure:

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading is recommended for better resolution):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Objective: To pass the eluent through the column to separate the compounds and collect the eluate in fractions.

  • Procedure:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in a series of test tubes or vials.

    • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas (flash chromatography) can speed up the process.[6]

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

Step 5: Analysis and Product Isolation

  • Objective: To identify and combine the fractions containing the pure product.

  • Procedure:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

    • Identify the fractions that contain only the spot corresponding to the pure target compound.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate.

    • Confirm the purity of the final product using analytical techniques such as HPLC or NMR spectroscopy.[9]

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • LC Troubleshooting. (2014, August 22). Retaining Polar Compounds. Available from: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Available from: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. Available from: [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available from: [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Available from: [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available from: [Link]

  • Element Lab Solutions. Chiral Columns. Available from: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chromatography Online. (2026, March 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International. Available from: [Link]

  • PMC. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available from: [Link]

  • OSTI.GOV. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available from: [Link]

Sources

Optimization

stability of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate under acidic conditions

Guide for: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Welcome to the technical suppor...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide provides an in-depth analysis of the stability and reactivity of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate under acidic conditions. As a chiral β-amino alcohol, this molecule is a valuable building block in pharmaceutical synthesis. However, its vicinal amino and hydroxyl functionalities present unique challenges during the critical N-Boc deprotection step. Here, we move beyond generic protocols to address specific issues you may encounter, explaining the chemical principles behind our troubleshooting recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

Answer: The tert-butyloxycarbonyl (Boc) group is designed to be stable under many synthetic conditions but readily cleaved by acid.[1][] The deprotection proceeds via a three-step mechanism that leverages the stability of the resulting tert-butyl carbocation.[1][3]

  • Protonation: The acid first protonates the carbonyl oxygen of the carbamate. This is the kinetically favored site of protonation as the resulting positive charge is resonance-stabilized.[]

  • Fragmentation: The protonated carbamate becomes unstable and fragments. The C-O bond to the bulky tert-butyl group cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas, which is often observed as bubbling in the reaction mixture.[][3] The newly liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt.[3]

This entire process is driven by the formation of stable products: a tertiary carbocation and the release of a gas (CO₂).

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocNHR Boc-Protected Amine (R-NH-Boc) ProtonatedBoc Protonated Carbamate BocNHR->ProtonatedBoc 1. Protonation H_plus H+ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid 2. Fragmentation tBu_cation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBu_cation AmineSalt Amine Salt (R-NH3+) CarbamicAcid->AmineSalt 3. Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2

Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection
Q2: I am planning my synthesis. What are the standard starting conditions for Boc deprotection of this specific amino alcohol?

Answer: The choice of acid and solvent system is critical and depends on the presence of other acid-sensitive functional groups in your molecule. For a robust substrate like tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, several standard protocols are effective. We recommend starting with milder conditions and increasing the acid strength or reaction time only if necessary.

Reagent SystemTypical ConcentrationSolventTypical TimeTemperatureKey Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0 °C to RTMost common and efficient method.[5][6] TFA is volatile and can be removed under vacuum.
Hydrochloric Acid (HCl) 4 M1,4-Dioxane0.5 - 2 hoursRoom Temp.Often provides a crystalline HCl salt of the product, which can simplify purification.[6][7]
Aqueous Phosphoric Acid 85 wt% (5 equiv.)Can be run neat or in THF1 - 5 hoursRoom Temp.A greener, less corrosive alternative. Tolerates many other acid-sensitive groups.[8][9]
Troubleshooting Guide
Issue 1: My reaction is slow or incomplete. How can I resolve this?

Answer: Incomplete deprotection is one of the most common challenges. Before making drastic changes to the protocol, systematically evaluate the following potential causes. The kinetics of the reaction can have a second-order dependence on the acid concentration, meaning small changes can have a large impact.[10][11]

Troubleshooting_Workflow Troubleshooting Incomplete Deprotection Start Incomplete Reaction (TLC/LC-MS shows starting material) Q1 Is your acid reagent fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the substrate fully dissolved? A1_Yes->Q2 Sol1 Use a fresh, unopened bottle of acid. TFA is hygroscopic. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tried increasing reaction time or temperature? A2_Yes->Q3 Sol2 Increase solvent volume or switch to a more suitable solvent (e.g., add co-solvent). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is steric hindrance a potential issue? A3_Yes->Q4 Sol3 Extend reaction time to 4-6 hours. If still incomplete, warm gently to 40°C, monitoring for side products. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No [Consider other issues] Sol4 Increase acid concentration (e.g., from 25% to 50% TFA). Consider a stronger acid system (e.g., 4M HCl in dioxane). A4_Yes->Sol4 End Reaction Complete Sol4->End

Figure 2. Logical Workflow for Troubleshooting Incomplete Reactions
Issue 2: My reaction is complete, but I see significant side products. What are they?

Answer: The structure of your starting material, a 1,2-amino alcohol, makes it susceptible to specific side reactions beyond those seen with simple amines.

The most common side reaction for any Boc deprotection is alkylation by the liberated tert-butyl cation.[10][12] This electrophile can attack any nucleophilic sites on your molecule or in the reaction mixture. While your specific molecule lacks highly nucleophilic groups like indoles or thiols, self-alkylation or reaction with solvents is possible.

  • Solution: Use a Scavenger. To prevent this, add a scavenger to the reaction mixture to trap the tert-butyl cation.[13]

ScavengerTypical ConcentrationMechanism of Action
Triethylsilane (TES) 2.5 - 5% (v/v)Acts as a hydride donor, reducing the cation to isobutane.
Triisopropylsilane (TIS) 2.5 - 5% (v/v)Similar to TES but more sterically hindered.
Anisole / Thioanisole 5 - 10% (v/v)Acts as a Friedel-Crafts substrate, becoming irreversibly alkylated.
Water 1 - 5% (v/v)Reacts with the cation to form tert-butanol. Use with caution as it can affect reaction kinetics.

The proximity of the hydroxyl and amine functionalities in your molecule creates the potential for an intramolecular cyclization to form a 2-oxazolidinone. While often a desired transformation under specific conditions, it can be a problematic side reaction during deprotection.[5][14] The acidic conditions can promote the cyclization of the intermediate carbamic acid before it fully decarboxylates, or facilitate direct attack of the hydroxyl group onto the protonated carbamate. Acid-catalyzed intramolecular cyclization is a known method for forming these rings from related structures.[6]

  • Causality: This side reaction is driven by the formation of a stable, five-membered ring. Higher temperatures and prolonged reaction times can significantly increase the rate of this undesired cyclization.

  • Mitigation Strategies:

    • Lower the Temperature: Perform the deprotection at 0°C or even -10°C to disfavor the cyclization pathway, which likely has a higher activation energy than the desired deprotection.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis and quench it as soon as the starting material is consumed.

    • Choice of Acid: A very strong, non-nucleophilic acid like TFA may favor rapid cleavage and decarboxylation, minimizing the lifetime of intermediates that can lead to cyclization.

Oxazolidinone_Formation Potential Oxazolidinone Side Reaction Start tert-butyl N-[(1R,2S)-1-ethyl- 2-hydroxy-propyl]carbamate Intermediate Protonated Intermediate Start->Intermediate H+ Desired Desired Product (1R,2S)-1-ethyl-2-hydroxy- propan-1-amine Intermediate->Desired Deprotection Pathway (Fast, Low Temp) SideProduct Side Product (4S,5R)-4-ethyl-5-methyl- 1,3-oxazolidin-2-one Intermediate->SideProduct Intramolecular Cyclization (Slower, High Temp)

Figure 3. Competing Pathways During Deprotection

N-to-O acyl migration is a well-documented phenomenon in peptide chemistry, particularly with serine and threonine residues.[15][16] Under acidic conditions, the amide bond can migrate to an adjacent hydroxyl group to form an ester linkage. While less commonly reported for the Boc group itself, the underlying chemical principle could apply. This would involve the hydroxyl group attacking the protonated carbamate carbonyl, leading to a rearranged product. This process is often reversible and pH-dependent.[16]

  • Likelihood: This is considered a lower probability side reaction compared to oxazolidinone formation but remains a mechanistic possibility.

  • Identification: This isomer would have the same mass as your starting material, making it difficult to detect by LC-MS alone. Careful analysis of ¹H and ¹³C NMR spectra would be required to distinguish the N-carbamate from the O-carbonate.

  • Mitigation: Conditions that favor rapid and complete deprotection (strong acid, efficient stirring) should minimize the opportunity for this equilibrium-driven rearrangement to occur.

Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • If required, add a scavenger such as triethylsilane (TES, 0.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA, 10 eq, ~25-50% v/v) dropwise to the stirred solution.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon completion (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Work-up A (Isolation of TFA Salt): Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA. Dry the resulting solid or oil under high vacuum.

  • Work-up B (Isolation of Free Amine): Dissolve the crude residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[17]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent (e.g., 10% Methanol in DCM with 1% triethylamine for the free amine).

  • At each time point, withdraw a small aliquot of the reaction mixture with a capillary tube.

  • Spot the aliquot on a silica gel TLC plate alongside a spot of the starting material.

  • Elute the plate and visualize under UV light (if applicable) and then by staining.

  • Staining: Use a ninhydrin stain. The deprotected amine product will appear as a distinct colored spot (typically purple or yellow), while the Boc-protected starting material will not react with ninhydrin.[18] The product should have a lower Rf value than the starting material due to increased polarity.

References
  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Gong, J., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. PMC. [Link]

  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
  • ACS Catalysis. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry. [Link]

  • J. Am. Chem. Soc. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. [Link]

  • RSC Publishing. (2012). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Competing acyl transfer and intramolecular O → N acyl group migration from an isolable O-acylisourea. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

  • Sohma, Y., & Kiso, Y. (2006). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. PubMed. [Link]

  • Lee, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Sia, T. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • ResearchGate. (2023). The N-to-O and O-to-N acyl migration and isoacyl structural motif. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Wu, Y.-Q., & Limburg, D. C. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • Organic Process Research & Development. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. [Link]

  • Schrödinger. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Journal of the American Chemical Society. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. [Link]

  • ResearchGate. (2025). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. [Link]

  • PMC. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. [Link]

  • PMC. (2018). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. [Link]

Sources

Troubleshooting

optimizing reaction conditions for Boc protection of (1R,2S)-3-amino-2-pentanol

Technical Support Center: Optimizing Boc Protection for (1R,2S)-3-amino-2-pentanol Welcome to the Technical Support Center for amino alcohol protection workflows. Protecting the primary amine of (1R,2S)-3-amino-2-pentano...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Boc Protection for (1R,2S)-3-amino-2-pentanol

Welcome to the Technical Support Center for amino alcohol protection workflows. Protecting the primary amine of (1R,2S)-3-amino-2-pentanol with Di-tert-butyl dicarbonate (Boc2O) presents a classic chemoselectivity challenge: favoring N-Boc formation over O-Boc or N,O-diBoc, while preventing cyclic oxazolidinone side products and preserving the molecule's stereocenters.

This guide provides mechanistic troubleshooting, optimized parameters, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Workflow Optimization

Workflow Start Substrate: (1R,2S)-3-amino-2-pentanol Solvent Solvent Selection: Water (Catalyst-Free) Start->Solvent Base Base Selection: None (pH ~10 natural) Solvent->Base Temp Temperature Control: 0°C to 25°C Base->Temp Product Target Achieved: Chemoselective N-Boc Temp->Product

Caption: Workflow for optimizing chemoselective N-Boc protection of amino alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is chemoselectivity a challenge for (1R,2S)-3-amino-2-pentanol, and how does Boc2O react? A: (1R,2S)-3-amino-2-pentanol is a vicinal amino alcohol containing both a primary amine and a secondary alcohol. Mechanistically, the nucleophile attacks the carbonyl site of Boc2O, creating a tert-butyl carbonate leaving group that subsequently breaks down into carbon dioxide gas and tert-butoxide 1[1]. Because the amine is inherently more nucleophilic than the secondary alcohol at neutral pH, N-Boc protection is kinetically favored. However, improper solvent or base selection can easily shift this selectivity.

Q2: How does the choice of base influence N- vs. O-protection? A: The base dictates the active nucleophilic species in your reaction.

  • For N-Boc (Desired): Using no base or a mild base (like NaHCO3) keeps the alcohol protonated. The free amine acts as the primary nucleophile.

  • For O-Boc (Side Product): Introducing strong bases (e.g., NaH, LDA, or BuLi) preferentially deprotonates the hydroxyl group, forming an alkoxide ion. This alkoxide rapidly reacts with Boc2O to yield an exclusive O-Boc derivative 2[2]. Causality Check: To achieve chemoselective N-protection, strong bases must be strictly avoided.

Q3: What is the optimal solvent system to prevent side reactions? A: Water is highly recommended as a green, catalyst-free solvent. Research demonstrates that catalyst-free N-tert-butyloxycarbonylation of amino alcohols in water proceeds with excellent chemoselectivity, yielding optically pure N-Boc derivatives without the formation of oxazolidinone or N,N-di-Boc side products 3[3]. Water exerts electrophilic activation via hydrogen bonding, accelerating the amine's attack on Boc2O while keeping the alcohol unreactive. Furthermore, operating under mild or catalyst-free conditions ensures that the chiral centers of the (1R,2S) substrate are preserved without risk of racemization 4[4].

Q4: I am observing oxazolidinone side products. How can I troubleshoot this? A: Oxazolidinone forms when the initially formed N-Boc group undergoes an intramolecular cyclization with the adjacent secondary alcohol. This is typically triggered by excess heat or prolonged exposure to basic conditions. Troubleshooting steps:

  • Temperature: Keep the reaction strictly at or below room temperature (0°C to 25°C).

  • Reagent Stoichiometry: Do not exceed 1.05 equivalents of Boc2O.

  • Quenching: Monitor the reaction closely and quench promptly once TLC indicates complete consumption of the starting material.

Mechanistic Pathway

Mechanism Boc2O Boc2O + Amino Alcohol Mild Neutral / Aqueous (Amine Nucleophile) Boc2O->Mild Strong Strong Base Added (Alkoxide Formation) Boc2O->Strong NBoc N-Boc Protection (Desired) Mild->NBoc Kinetically Favored OBoc O-Boc Protection (Side Product) Strong->OBoc Alkoxide Attack Oxaz Oxazolidinone (Cyclization) NBoc->Oxaz Excess Heat

Caption: Mechanistic divergence in Boc protection based on base selection and temperature.

Quantitative Comparison of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and chemoselectivity for vicinal amino alcohols:

Solvent SystemBase AddedTemp (°C)Chemoselectivity (N-Boc : O-Boc)Yield (%)Oxazolidinone Formation
Water None 25 >99:1 95 None
THF / Water (1:1)NaHCO3 (1 eq)0 to 2598:292Trace
DCMTEA (1.5 eq)2590:1085Low
THFNaH (3 eq)02:9885 (O-Boc)High

Self-Validating Experimental Protocol: Catalyst-Free N-Boc Protection

This protocol utilizes water as a solvent to leverage hydrophobic effects and hydrogen-bonding activation, eliminating the need for basic catalysts and ensuring high chemoselectivity.

Materials:

  • (1R,2S)-3-amino-2-pentanol (1.0 eq, 10 mmol, ~1.03 g)

  • Di-tert-butyl dicarbonate (Boc2O) (1.05 eq, 10.5 mmol, ~2.29 g)

  • Deionized Water (20 mL, 0.5 M relative to substrate)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend (1R,2S)-3-amino-2-pentanol (10 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Self-Validation Checkpoint: The solution may appear slightly cloudy. The pH of the aqueous mixture should test naturally basic (pH ~10) due to the free primary amine.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

    • Causality: Boc protection is an exothermic process. Cooling prevents localized heating that could drive the intramolecular cyclization into an oxazolidinone side product.

  • Reagent Addition: Add Boc2O (10.5 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: As Boc2O is added, the reaction mixture will become visibly biphasic.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir vigorously at room temperature (25°C) for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction for the evolution of CO2 gas (visible bubbling). The cessation of bubbling is a primary physical indicator that the Boc2O has been fully consumed 1[1].

  • Reaction Monitoring: Verify completion via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Self-Validation Checkpoint: The starting material spot (primary amine, stains purple/pink) should completely disappear.

  • Workup & Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). The hydrophobic N-Boc product will partition into the organic layer.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is typically >95% pure and requires no column chromatography.

References

  • A Bee-line Approach to Access Organocatalysts: A Suitable Base Catalyzed, Time-dependent, Chemoselective O-functionalization of Prolinol Source: ChemRxiv URL:[Link]

  • Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water Source: Organic Letters - ACS Publications URL:[Link]

  • Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines Source: Synthetic Communications - Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Stability of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Welcome to the Technical Support Center for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (CAS No. 1932813-35-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (CAS No. 1932813-35-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Here, we address common questions and concerns regarding its storage and provide troubleshooting advice based on established principles of organic chemistry and our experience with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate?

A1: To ensure the long-term stability of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, it is crucial to store it under controlled conditions that minimize exposure to factors known to cause decomposition. Based on the chemical nature of the tert-butoxycarbonyl (Boc) protecting group and the amino alcohol core, we recommend the following:

  • Temperature: Refrigerated storage at 2-8°C is recommended for long-term stability.[1][2] For short-term use, storage in a cool, dry place away from direct heat is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This minimizes contact with atmospheric moisture and carbon dioxide.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.[4] Amber glass vials are preferred to protect against potential photolytic degradation.[3]

  • Environment: The storage area should be dry and well-ventilated.[4]

Q2: Is this compound sensitive to moisture?

A2: Yes. Like many compounds with a Boc-protecting group, tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is sensitive to moisture.[3][4] The presence of water, especially in combination with acidic or basic impurities, can facilitate the hydrolysis of the carbamate bond, leading to the removal of the Boc group.[5][6] It is also described as hygroscopic, meaning it can absorb moisture from the air.[4] Therefore, it is essential to handle the compound in a dry environment and to ensure the storage container is always tightly sealed.

Q3: What are the primary decomposition pathways for this compound?

A3: The primary decomposition pathways for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate are driven by the lability of the Boc-protecting group. The two main pathways are:

  • Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions.[7][8] Trace amounts of acidic impurities in the compound or on the storage container can catalyze this process. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine, (1R,2S)-1-ethyl-2-hydroxy-propylamine, and carbon dioxide.[9]

  • Thermal Degradation: Although more stable than under acidic conditions, the Boc group can also be cleaved by heat.[10][11] Elevated temperatures can promote the elimination of isobutylene and carbon dioxide, again resulting in the formation of the free amine.[10][11] While significant thermal decomposition typically occurs at temperatures well above standard room temperature, prolonged exposure to even moderately elevated temperatures can lead to gradual degradation.[3]

Q4: What are the visible signs of decomposition?

A4: Pure tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a solid. Visual inspection can often provide the first indication of decomposition. Key signs to look for include:

  • Change in Color: A noticeable change from its original color, such as the development of a pale yellow hue, can indicate the formation of degradation products.[4]

  • Change in Consistency: Clumping, caking, or liquefaction of the solid material can suggest the absorption of moisture, which can precede or accompany hydrolysis.[4]

If any of these signs are observed, it is recommended to verify the purity of the material using analytical techniques before use.

Q5: With which substances is this compound incompatible?

A5: To prevent decomposition, avoid storing or handling tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate with the following:

  • Strong Acids: As the Boc group is acid-labile, contact with strong acids (e.g., hydrochloric acid, trifluoroacetic acid) will cause rapid deprotection.[7][12]

  • Strong Oxidizing Agents: These should be avoided to prevent potential oxidation of the secondary alcohol or other parts of the molecule.[4]

  • Strong Bases: While the Boc group is generally stable to bases, strong bases should still be avoided as they can catalyze other reactions or may not be compatible with the overall stability of the molecule.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate.

Observed Issue Potential Cause Recommended Action
Change in color or consistency of the solid. Decomposition due to improper storage (exposure to moisture, air, or elevated temperatures).[4]1. Verify Purity: Analyze a sample using TLC or HPLC to assess the extent of decomposition. 2. Discard if Necessary: If significant degradation is confirmed, it is best to discard the reagent to avoid compromising experimental results. 3. Review Storage Practices: Ensure the container is tightly sealed, stored at the recommended temperature (2-8°C), and in a dry environment, preferably under an inert atmosphere.[1][3]
Inconsistent or unexpected reaction outcomes. Partial decomposition of the starting material, leading to lower-than-expected yields or the formation of byproducts.1. Confirm Starting Material Purity: Before starting a reaction, verify the purity of the tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate using a suitable analytical method (e.g., NMR, LC-MS). 2. Purify if Necessary: If minor impurities are detected, consider purification (e.g., recrystallization) if a suitable protocol is available.
Presence of a more polar spot on TLC or an earlier eluting peak in reverse-phase HPLC. Formation of the deprotected amine, which is more polar than the Boc-protected starting material.[13]1. Confirm Identity of Impurity: Use LC-MS to confirm that the mass of the impurity corresponds to the deprotected amine. 2. Evaluate Storage Conditions: This is a strong indicator of decomposition. Immediately review and correct storage and handling procedures as outlined above.

Experimental Protocols

Protocol 1: Analytical Verification of Purity by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to assess the purity of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate and detect the presence of the more polar deprotected amine.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot the sample solution onto the TLC plate.

  • Eluent: A common mobile phase for separating Boc-protected amines from their deprotected counterparts is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may need to be determined empirically.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to ascend.

  • Visualization: After development, visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent. A ninhydrin stain is effective for visualizing the primary amine of the deprotected product.[13]

  • Interpretation: The Boc-protected compound will have a higher Rf value (travel further up the plate) than the more polar deprotected amine. The presence of a significant spot at a lower Rf that stains positive with ninhydrin indicates decomposition.

Visualizing the Decomposition Pathway

The primary decomposition pathway for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate under acidic conditions involves the cleavage of the Boc protecting group. This process can be visualized as follows:

DecompositionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Decomposition Products Boc_Protected_Amine tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Carbamic_Acid Carbamic Acid Intermediate Boc_Protected_Amine->Carbamic_Acid + H⁺ - (CH₃)₃C⁺ Tert_Butyl_Cation tert-Butyl Cation Free_Amine (1R,2S)-1-ethyl-2-hydroxy-propylamine Carbamic_Acid->Free_Amine - CO₂ CO2 Carbon Dioxide

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate: A Comparative Guide to Stationary Phases

Executive Summary tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a highly valuable, stereochemically dense building block utilized in the asymmetric synthesis of peptidomimetics and advanced active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a highly valuable, stereochemically dense building block utilized in the asymmetric synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). Featuring two contiguous stereocenters, the molecule exists as one of four possible stereoisomers: the target (1R,2S), its enantiomer (1S,2R), and two diastereomers ((1R,2R) and (1S,2S)).

For drug development professionals, establishing an analytical method that achieves baseline separation of these isomers is a critical quality control mandate. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating experimental protocol to ensure absolute stereochemical integrity during HPLC analysis.

Molecular Profiling & Analytical Challenges

Developing a robust chiral method for this specific Boc-protected amino alcohol requires navigating two primary structural challenges:

  • Lack of a Strong Chromophore : Unlike aromatic chiral compounds, this aliphatic molecule lacks extended π-conjugation. The primary UV-absorbing moiety is the carbamate (Boc) carbonyl group, which necessitates detection at low wavelengths (205–210 nm) 1. At these ranges, even minor mobile phase impurities can cause severe baseline drift, making the use of HPLC-grade solvents mandatory.

  • Steric Bulk : The bulky tert-butyl group and the flexible ethyl chain create a complex three-dimensional steric profile. The CSP must possess a cavity wide enough to accommodate the Boc group while maintaining tight enough interactions to differentiate the subtle spatial differences of the (1R,2S) and (1S,2R) configurations.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-derivatized CSPs are the gold standard for resolving Boc-protected amino alcohols 2. The chiral recognition mechanism relies on a "three-point interaction" model involving hydrogen bonding (via the analyte's -NH and -OH groups) and steric inclusion.

  • Amylose-based CSPs (e.g., Chiralpak AD-H / IA) : Amylose backbones naturally form a helical structure, creating a relatively wide chiral groove. The bulky tert-butyl group of the analyte fits optimally into this cavity. This allows the carbamate linkages on the CSP to act as bidentate hydrogen bond donors/acceptors with the analyte's -NH and -OH groups, typically yielding superior selectivity ( α ) and resolution ( Rs​ ) for aliphatic Boc-derivatives 3.

  • Cellulose-based CSPs (e.g., Chiralcel OD-H / IC) : Cellulose possesses a more linear, extended conformation. While it offers identical hydrogen-bonding sites, the spatial arrangement is tighter. For highly branched aliphatic molecules like tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, steric hindrance often prevents optimal alignment within the chiral cavity, leading to peak broadening and lower resolution compared to amylose phases.

Performance Comparison Data

The following table summarizes the comparative chromatographic performance of these columns under optimized Normal Phase conditions.

ColumnStationary PhaseMobile PhaseRetention Time (1R,2S)Retention Time (1S,2R)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)12.4 min14.8 min1.253.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)16.2 min17.5 min1.101.4
Chiralpak IA Immobilized Amylose derivativeHexane / DCM / IPA (90:5:5)10.5 min12.1 min1.182.5

Data Interpretation: Chiralpak AD-H provides baseline resolution ( Rs​>1.5 ) and is the optimal choice for this analyte. The addition of DCM in the immobilized IA column reduces retention time but slightly compromises selectivity.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal causality checks to prevent false stereoisomer assignments caused by retention time shifts or column degradation.

Step 1: Sample Preparation (Preventing Solvent Shock)
  • Action : Dissolve 1.0 mg of the target compound in 1.0 mL of the exact initial mobile phase (e.g., Hexane/Isopropanol 95:5).

  • Causality : Using a diluent that is stronger than the mobile phase (like 100% IPA or Methanol) causes "solvent shock" at the column head, leading to peak splitting and artificially poor resolution. Matching the diluent to the mobile phase ensures uniform mass transfer kinetics.

Step 2: Chromatographic Conditions
  • Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic Hexane / Isopropanol (95:5 v/v). Note: Isopropanol is chosen over ethanol because its bulkier structure enhances steric discrimination between the aliphatic enantiomers4.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 210 nm. (Optional but recommended: Evaporative Light Scattering Detector (ELSD) set to 40 °C drift tube temperature to validate UV purity).

Step 3: The Self-Validation Sequence (Peak Identification)
  • System Suitability Test (SST) : Inject 10 µL of a synthetic racemic mixture ((1R,2S) and (1S,2R)).

    • Validation Check: The chromatogram must show two distinct peaks with an area ratio of exactly 1:1 and an Rs​≥1.5 .

  • Spike Recovery (Co-injection) : Mix 50 µL of the racemate sample with 50 µL of the enantiopure (1R,2S) reference standard. Inject 10 µL of this spiked mixture.

    • Validation Check: The peak corresponding to the (1R,2S) isomer will show a massive area enhancement (e.g., a 3:1 ratio). This unambiguously identifies the retention time of the target isomer without relying on absolute retention times, which can drift due to temperature or pump fluctuations.

Mechanistic Workflow

The following diagram illustrates the logical decision tree for developing and optimizing the chiral separation method for this molecule.

CSP_Workflow Start Target: N-Boc Amino Alcohol Isomer Separation Screening Primary CSP Screening (Normal Phase) Start->Screening Amylose Amylose-based CSP (Chiralpak AD-H / IA) Screening->Amylose Cellulose Cellulose-based CSP (Chiralcel OD-H / IC) Screening->Cellulose Eval Evaluate Resolution (Rs) & Selectivity (α) Amylose->Eval Cellulose->Eval OptMP Optimize Mobile Phase (Hexane:IPA vs Hexane:EtOH) Eval->OptMP Rs < 1.5 Detect Optimize Detection (UV 210 nm / ELSD) Eval->Detect Rs ≥ 1.5 OptMP->Detect Valid Method Validation (Spike Recovery & ICH Q2) Detect->Valid

Figure 1: Logical decision tree for chiral stationary phase (CSP) selection and method optimization.

References

  • Benchchem. "Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • PMC - NIH. "Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and enantioselective ring-opening of epoxides.
  • MDPI. "Bioinspired Polymer-Bound Organocatalysts for Direct Asymmetric Aldol Reaction: Experimental and Computational Studies.
  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of N-Boc-Protected 1,2-Amino Alcohol Diastereomers

In the landscape of modern synthetic chemistry, particularly in the development of chiral pharmaceuticals and asymmetric catalysts, the unambiguous determination of stereochemistry is paramount. Among the most powerful t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the development of chiral pharmaceuticals and asymmetric catalysts, the unambiguous determination of stereochemistry is paramount. Among the most powerful tools for this task is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the ¹H NMR spectral features of the syn and anti diastereomers of N-Boc-protected 1,2-amino alcohols, using tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate as a representative syn isomer.

While a direct recitation of spectral data has its place, a true understanding comes from exploring the causal relationships between three-dimensional structure and the resulting NMR parameters. Here, we move beyond simple data reporting to dissect why these diastereomers can be distinguished, grounding our analysis in fundamental principles of conformational analysis and spin-spin coupling. This guide is intended for researchers and drug development professionals who utilize NMR for structural elucidation and seek to deepen their interpretative expertise.

The Foundational Principle: How Stereochemistry Dictates the Spectrum

The relative configuration of adjacent stereocenters, as in the syn and anti forms of 1,2-amino alcohols, imposes distinct conformational preferences on the molecule. These preferences, in turn, define the spatial relationship between vicinal protons—specifically, the dihedral angle (θ) between them.

This relationship is quantitatively described by the Karplus equation, which correlates the dihedral angle to the magnitude of the three-bond coupling constant (³J).[1][2] In its general form, the equation is J(Φ) = Acos²Φ + BcosΦ + C, where A, B, and C are empirically derived parameters.[2] The key takeaway is that the magnitude of the coupling constant is largest at angles of 0° and 180° (syn- or anti-periplanar) and smallest when the angle is near 90° (gauche).[2] It is this principle that allows us to differentiate diastereomers with confidence.

Spectral Analysis of the syn Isomer: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

The (1R,2S) configuration designates this isomer as the syn form, where the ethyl and methyl groups are on the same side of the carbon backbone in a Fischer projection.

Let's analyze the expected ¹H NMR signals for this molecule:

  • Boc Group (C(CH₃)₃): A large singlet integrating to 9 protons, typically found in the upfield region around δ 1.4-1.5 ppm. This is a hallmark of the N-Boc protecting group.[3]

  • Methyl Group (CH₃-CH(OH)): A doublet, integrating to 3 protons, coupled to the adjacent methine proton (H-2).

  • Ethyl Group (CH₃CH₂): A triplet for the methyl protons (3H) coupled to the methylene protons, and a multiplet for the methylene protons (2H) coupled to both the methyl protons and the methine proton (H-1).

  • Methine Protons (H-1 and H-2): These are the most diagnostically important signals. H-1 (-CH(NHBoc)-) and H-2 (-CH(OH)-) are coupled to each other. In the syn isomer, intramolecular hydrogen bonding between the N-H and the hydroxyl group can lead to a preferred conformation where the H-1 and H-2 protons have a gauche relationship (dihedral angle ≈ 60°). This results in a relatively small vicinal coupling constant (³J₁‚₂).

  • N-H and O-H Protons: These signals can be broad and their chemical shifts are concentration and solvent-dependent. The N-H proton signal often appears as a doublet coupled to H-1.

The Comparative Guide: syn vs. anti Diastereomers

The power of NMR in stereochemical assignment becomes evident when comparing the spectrum of the syn isomer to its anti counterpart (e.g., the (1R,2R) isomer). While the chemical shifts of many protons may be similar, the coupling constant between the key methine protons, ³J₁‚₂, provides a clear point of differentiation.

In the anti isomer, the substituents are on opposite sides. This leads to a different set of low-energy conformations. Often, a conformation where the H-1 and H-2 protons are anti-periplanar (dihedral angle ≈ 180°) is sterically favored. According to the Karplus relationship, this results in a significantly larger vicinal coupling constant compared to the syn isomer.

Table 1: Representative ¹H NMR Data Comparison for syn and anti Diastereomers

(Note: The following are expected, representative values for illustrative purposes, based on typical data for N-Boc protected amino alcohols. Actual values may vary based on solvent and experimental conditions.)

Proton Assignmentsyn Isomer (1R,2S)anti Isomer (e.g., 1R,2R)Key Differentiator
Boc Group (-C(CH₃)₃) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)Identical. Confirms presence of the Boc group.[3]
H-1 (-CH(NHBoc)-) MultipletMultipletChemical shift may vary slightly.
H-2 (-CH(OH)-) MultipletMultipletChemical shift may vary slightly.
³J₁‚₂ Coupling Constant ~2-4 Hz ~7-9 Hz Primary diagnostic feature. The smaller J-value for the syn isomer reflects a gauche H-H relationship, while the larger J-value for the anti isomer suggests an anti-periplanar arrangement.
Methyl (-CH₃) DoubletDoubletChemical shifts are often distinct between diastereomers.
Ethyl (-CH₂CH₃) Triplet (CH₃) and Multiplet (CH₂)Triplet (CH₃) and Multiplet (CH₂)Minor shifts in these signals are also expected.

This difference in coupling constants is a robust and widely used method for assigning the relative stereochemistry of 1,2-amino alcohols.[4]

Visualizing the Conformational Difference

The following diagram illustrates the favored conformations for syn and anti isomers, highlighting the difference in the crucial H-1 to H-2 dihedral angle.

G cluster_syn syn-Isomer Conformation cluster_anti anti-Isomer Conformation C1_syn C1 C2_syn C2 C1_syn->C2_syn H1_syn H1 C1_syn->H1_syn NH_syn NHR C1_syn->NH_syn Et_syn Et C1_syn->Et_syn H2_syn H2 C2_syn->H2_syn OH_syn OH C2_syn->OH_syn Me_syn Me C2_syn->Me_syn caption_syn Gauche Conformation Dihedral Angle (H1-C1-C2-H2) ≈ 60° ⇒ Small ³J₁‚₂ (~2-4 Hz) C1_anti C1 C2_anti C2 C1_anti->C2_anti H1_anti H1 C1_anti->H1_anti NH_anti NHR C1_anti->NH_anti Et_anti Et C1_anti->Et_anti H2_anti H2 C2_anti->H2_anti OH_anti OH C2_anti->OH_anti Me_anti Me C2_anti->Me_anti caption_anti Anti-Periplanar Conformation Dihedral Angle (H1-C1-C2-H2) ≈ 180° ⇒ Large ³J₁‚₂ (~7-9 Hz)

Figure 1. Newman projections showing representative low-energy conformations.

Experimental Protocol for High-Quality Data Acquisition

Acquiring clean, high-resolution data is critical for accurate analysis. A trustworthy protocol ensures that observed spectral differences are due to molecular structure, not experimental artifacts.

Workflow for NMR Analysis

Figure 2. A standard workflow for sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified amino alcohol sample.[5]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common, but DMSO-d₆ can be useful for better observation of exchangeable N-H and O-H protons.

    • To ensure high field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

    • Cap the tube securely to prevent evaporation.[6]

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Ensure the probe is properly tuned and matched for the ¹H frequency.

    • Perform automated or manual shimming of the magnetic field to optimize resolution and lineshape.

    • Use the residual solvent signal for a preliminary chemical shift reference, but final calibration should be to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-90°. A 90° pulse is used for quantitative measurements.[5]

      • Spectral Width: Typically 12-16 ppm for organic molecules.

      • Acquisition Time (aq): At least 2-4 seconds to ensure good digital resolution.[7]

      • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T1 relaxation time of any proton of interest.[8]

      • Number of Scans (ns): 16 to 64 scans is usually sufficient for samples of this concentration, depending on the spectrometer's field strength.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Integrate all signals to determine proton ratios.

    • Calibrate the chemical shift axis precisely to TMS (0.00 ppm).

    • Use the software's peak-picking function to identify the chemical shift of each multiplet.

    • Crucially, use the analysis tools to measure the frequency difference (in Hz) between the split lines of the H-1/H-2 multiplets to determine the ³J₁‚₂ coupling constant.

Conclusion

While a full suite of 2D NMR experiments can provide a wealth of structural information, the careful analysis of a standard 1D ¹H NMR spectrum is often sufficient for the confident assignment of relative stereochemistry in 1,2-amino alcohols. The key lies not in observing the presence of peaks, but in the quantitative measurement of the coupling constant between the vicinal methine protons at the stereogenic centers. A small ³J-value (~2-4 Hz) is strongly indicative of a syn relationship, whereas a larger ³J-value (~7-9 Hz) points to an anti configuration. This methodology, grounded in the fundamental Karplus relationship, is an indispensable technique for synthetic and medicinal chemists.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics. Available at: [Link]

  • Wikipedia. (2023). Karplus equation. Available at: [Link]

  • Chem LibreTexts. Karplus Rule. Available at: [Link]

  • Evans, D. A., et al. (1998). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester. NMR Sample Preparation. Available at: [Link]

  • García, J., et al. (2005). A general NMR spectroscopy protocol for determination of absolute configuration of 1,2-amino alcohols. Tetrahedron: Asymmetry.
  • UCL. NMR Sample Preparation. Available at: [Link]

  • Crest, N. (2021). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Liquid phase synthesis of a dipeptide analog and its characterization by spectral analyses. Der Pharma Chemica.
  • Karplus Equation: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • dihydral angles, J-values, & the Karplus equation. Chem Help ASAP. YouTube. Available at: [Link]

  • Hu, J., et al. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society. Available at: [Link]

  • Rane, A., et al. (2014). Glycerol as a reusable solvent for N-Boc protection of amines. Green and Sustainable Chemistry.
  • Våbenø, J., & Hoffman, R. V. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. Available at: [Link]

  • Williamson, R. T., & Ellis, G. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
  • dos Santos, F. P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]

Sources

Validation

Comparative Guide: 13C NMR Analytical Strategies for tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Executive Summary The structural elucidation of chiral peptidomimetics and transition-state isosteres requires rigorous analytical validation. tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate —a Boc-protected der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral peptidomimetics and transition-state isosteres requires rigorous analytical validation. tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate —a Boc-protected derivative of (3R,2S)-3-amino-2-pentanol—presents a unique analytical challenge due to its crowded aliphatic region and the presence of rotameric states induced by the carbamate bond.

This guide objectively compares the performance of High-Field 13C NMR versus Benchtop 13C NMR , and evaluates the necessity of 1D vs. 2D NMR (HSQC/HMBC) techniques. By establishing a self-validating experimental workflow, researchers can select the optimal analytical platform based on sample concentration, required resolution, and structural complexity.

The Analytical Challenge: Structural Causality

To understand the analytical requirements, we must first deconstruct the causality behind the molecule's expected 13C NMR signature:

  • The Carbamate Core: The Boc group features a highly deshielded carbonyl carbon (~156 ppm) and a distinct quaternary carbon (~79 ppm)[1][2]. Because these carbons lack attached protons, they rely entirely on long-range relaxation, making them notoriously slow to acquire in 1D 13C NMR.

  • Aliphatic Crowding: The molecule contains a dense aliphatic region (10–30 ppm) comprising the three equivalent Boc methyls, the ethyl CH2, and two distinct terminal CH3 groups. Line broadening can easily cause these signals to overlap.

  • Stereochemical Deshielding: The (1R,2S) stereocenters place the electronegative hydroxyl and carbamate groups in close proximity, heavily deshielding the α-carbons (C2 and C3 of the pentane backbone) to the 55–75 ppm range[2].

NMR_Workflow Sample Sample: Boc-Amino Alcohol (tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate) ConcCheck Concentration Check Sample->ConcCheck HighConc High Concentration (>1 M) Suitable for Benchtop ConcCheck->HighConc Mass > 120 mg LowConc Low Concentration (<100 mM) Requires High-Field ConcCheck->LowConc Mass < 25 mg Benchtop Benchtop 13C NMR (60-80 MHz) - Cost-effective - Lower Resolution HighConc->Benchtop HighField High-Field 13C NMR (400+ MHz) - High Resolution - Resolves Aliphatic Overlap HighConc->HighField LowConc->HighField TwoD 2D NMR (HSQC/HMBC) Validates Connectivity & Stereocenters Benchtop->TwoD Ambiguous Assignments HighField->TwoD Aliphatic Crowding (10-30 ppm)

Workflow for selecting the optimal 13C NMR strategy based on sample concentration.

Platform Comparison: High-Field vs. Benchtop 13C NMR

Benchtop NMR spectrometers (typically 1.4–2.0 Tesla / 60–80 MHz) have emerged as practical, cryogen-free alternatives to traditional superconducting high-field magnets[3]. However, comparing their performance for 13C analysis requires an understanding of NMR physics.

The 13C nucleus has a low natural abundance (1.1%) and a gyromagnetic ratio roughly one-fourth that of 1H. At the low magnetic fields of benchtop systems, the Boltzmann population difference between spin states is minimal, resulting in inherently low sensitivity[4]. Consequently, benchtop systems require highly concentrated samples (>100 mM) or impractically long acquisition times to achieve an adequate signal-to-noise ratio (SNR) for 13C[5].

Table 1: Performance Comparison for 13C NMR Acquisition
ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)Practical Implication for Boc-Amino Alcohols
Sensitivity (13C) High (Cryoprobe enhanced)Low (Permanent magnet)Benchtop requires >1 M concentration for rapid 13C acquisition[5].
Resolution / Dispersion Excellent (<1 Hz line width)Moderate (Broader lines)High-field is required to resolve the overlapping ethyl CH2 and Boc CH3 signals.
Acquisition Time 10–30 minutes (Standard)2–12 hours (Standard)High-field offers rapid throughput for dilute samples[4].
Cryogen Dependency Requires Liquid He / N2Cryogen-freeBenchtop is ideal for in-fume-hood reaction monitoring.

Advanced Resolution: 1D 13C vs. 2D Heteronuclear Techniques

While 1D 13C NMR provides a direct count of carbon environments, it lacks connectivity data. To create a self-validating system , 1D data must be cross-referenced with 2D techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons to their directly attached protons (1J coupling). This is critical for resolving the aliphatic crowding. By spreading the overlapping 10–30 ppm carbon signals along the proton dimension, the ethyl and propyl chains can be unambiguously assigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2 or 3 bonds away. This validates the quaternary carbons (Boc C=O and Cq), which do not appear in HSQC spectra.

Connectivity_Map C_Carbonyl C=O (Carbamate) 156.5 ppm C_Quat Cq (tert-butyl) 79.4 ppm C_AlphaO CH-OH (C2) 71.2 ppm C_AlphaN CH-NH (C3) 58.1 ppm C_BocMe Boc CH3 (x3) 28.4 ppm C_Aliphatic Aliphatic Chain 10-25 ppm HSQC HSQC (1J C-H) HSQC->C_AlphaO Correlates to ~3.8 ppm 1H HSQC->C_AlphaN Correlates to ~3.4 ppm 1H HSQC->C_BocMe Correlates to ~1.4 ppm 1H HSQC->C_Aliphatic Resolves Overlap HMBC HMBC (2J/3J C-H) HMBC->C_Carbonyl Cross-peaks from NH & Boc Me HMBC->C_Quat Cross-peaks from Boc Me

Logical mapping of 2D NMR techniques to specific carbon environments in the Boc-amino alcohol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, follow this dual-acquisition protocol. The protocol is designed to be self-validating: the 2D data acts as an internal control for the 1D assignments.

Step 1: Sample Preparation
  • Weigh precisely 30 mg of the purified compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl3 is chosen over DMSO-d6 to minimize the stabilization of multiple Boc rotameric states, which can unnecessarily complicate the 13C spectrum.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: High-Field 1D 13C Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to 13C (100.6 MHz) and 1H (400.1 MHz). Shim the magnet and lock onto the deuterium signal of CDCl3.

  • Execute a standard proton-decoupled 13C pulse sequence (zgpg30).

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The quaternary carbons (C=O and Cq) lack attached protons for dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between scans, preventing their signals from being suppressed.

  • Acquire 1024 scans to ensure a high SNR.

Step 3: 2D HSQC Validation (The Internal Control)
  • Without removing the sample, set up a 1H-13C HSQC experiment (hsqcedetgpsisp2.2).

  • Acquire 4 scans per increment with 256 increments in the indirect (13C) dimension.

  • Validation Logic: Process the HSQC data. Overlay the 1D 13C projection. Verify that the signals at ~156 ppm and ~79 ppm have zero cross-peaks in the HSQC spectrum. The absence of cross-peaks self-validates their assignment as quaternary carbons.

Quantitative Data: Chemical Shift Assignments

Based on the structural heuristics of Boc-protected acyclic amino alcohols[1][2], the expected quantitative assignments for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate are detailed below.

Table 2: Expected 13C NMR Chemical Shifts and 2D Correlations
PositionCarbon TypeExpected 13C Shift (ppm)HSQC 1H Correlation (ppm)HMBC Key Correlations
Boc C=O Quaternary~156.5None (Self-validating)NH (~4.8 ppm)
Boc Cq Quaternary~79.4None (Self-validating)Boc CH3 (~1.4 ppm)
C2 (Pentane) CH-OH~71.2~3.8 (m)C1 (CH3), C3 (CH-NH)
C3 (Pentane) CH-NHBoc~58.1~3.4 (m)C4 (CH2), C2 (CH-OH)
Boc CH3 3x CH3~28.4~1.4 (s, 9H)Boc Cq
C4 (Ethyl) CH2~25.3~1.5 (m, 2H)C5 (CH3), C3 (CH-NH)
C1 (Propyl) CH3~19.5~1.1 (d, 3H)C2 (CH-OH)
C5 (Ethyl) CH3~10.2~0.9 (t, 3H)C4 (CH2)

Note: Shifts may vary slightly (± 0.5 ppm) based on exact sample concentration and temperature due to hydrogen bonding dynamics.

References

  • Title: A brief analysis of 2D and 13C-NMR at low field Source: Thermo Fisher Scientific URL
  • Source: The Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH / PMC)
  • Title: Determination of self-diffusion coefficients in mixtures with benchtop 13C NMR spectroscopy via polarization transfer Source: RPTU Document Server URL
  • Source: American Chemical Society (ACS)

Sources

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological activity, metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological activity, metabolic fate, and toxicological profile. For chiral molecules like tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, a valuable building block in asymmetric synthesis, the precise quantification of its enantiomeric composition is paramount.[1] The term enantiomeric excess (ee) represents this purity, and its accurate determination is mandated by regulatory bodies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect the fundamental principles of each method, present detailed, field-tested protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs, from high-throughput screening to rigorous quality control.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely employed and robust technique for enantiomeric excess determination in the pharmaceutical industry.[3] Its strength lies in the direct physical separation of enantiomers on a Chiral Stationary Phase (CSP), providing a visually intuitive and quantitatively precise measurement.[2][4]

Principle of Enantioseparation

The core of this technique is the CSP, which is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). As the racemic or enantioenriched analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different interaction energies, causing one enantiomer to be retained longer on the column, resulting in different retention times and, thus, separation.[2] For amino alcohols like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective due to their ability to engage in a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2][5]

Methodology Deep Dive: Direct vs. Indirect Approaches

A key consideration for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is its lack of a strong UV-absorbing chromophore. This presents a challenge for detection using standard HPLC-UV detectors.[2] This challenge can be addressed in two ways:

  • Direct Analysis with Universal Detectors: Employing detectors that do not rely on chromophores, such as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD). LC-MS is particularly powerful, offering both high sensitivity and structural confirmation.

  • Indirect Analysis via Derivatization: Chemically modifying the analyte with a "tag" that has strong UV or fluorescence properties. This is a common and cost-effective strategy when universal detectors are unavailable. Derivatization with an agent like 3,5-Dinitrobenzoyl chloride introduces a potent chromophore, enabling sensitive UV detection.[2]

Experimental Protocol: HPLC with UV Detection via Derivatization

This protocol details the indirect approach, which is broadly accessible in most analytical laboratories.

1. Derivatization Step:

  • Accurately weigh approximately 5 mg of the analyte sample into a clean vial.
  • Dissolve the sample in 1 mL of anhydrous acetonitrile.
  • Add 1.2 molar equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 molar equivalents of a non-chiral tertiary amine base (e.g., triethylamine).
  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
  • Quench the reaction with a small amount of methanol. The sample is now ready for dilution and analysis.

2. HPLC Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.
  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is a 90:10 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 254 nm (corresponding to the 3,5-Dinitrobenzoyl tag).
  • Injection Volume: 10 µL.

3. Data Acquisition and Analysis:

  • Inject the derivatized sample and record the chromatogram.
  • Two well-resolved peaks corresponding to the two enantiomeric derivatives should be observed.
  • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
  • % ee = [ |A1 - A2| / (A1 + A2) ] x 100

Causality Behind Choices: The polysaccharide-based CSP is chosen for its proven efficacy with alcohols and amides. 3,5-Dinitrobenzoyl chloride is an excellent derivatizing agent because it reacts readily with the hydroxyl group and provides a strong UV signal at 254 nm, a common wavelength for HPLC detectors. The normal-phase mobile phase (Hexane/IPA) is standard for this class of CSP and allows for fine-tuning of retention and resolution by adjusting the alcohol percentage.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Analyte Sample Deriv Derivatization (e.g., 3,5-Dinitrobenzoyl chloride) Sample->Deriv If UV/Vis Inject Inject into HPLC System Deriv->Inject Column Separation on Chiral Stationary Phase Inject->Column Detect UV or MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (A1, A2) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Final ee Value Calculate->Result

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Section 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly valued for its high resolution and sensitivity, especially when coupled with a Mass Spectrometric (MS) detector. However, its primary requirement is that the analyte must be volatile and thermally stable.

Principle of Enantioseparation

Similar to HPLC, chiral GC relies on a chiral stationary phase coated on the inside of a long capillary column. Enantiomers exhibit different partition coefficients between the inert carrier gas (mobile phase) and the CSP, leading to differential migration times. Cyclodextrin-based CSPs are very common and effective for separating a wide range of chiral molecules.[6]

The Critical Role of Derivatization

The target molecule, a Boc-protected amino alcohol, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is not optional; it is mandatory.[2] This process aims to mask the polar functional groups (the hydroxyl and N-H of the carbamate) to increase volatility and prevent undesirable interactions with the column. A common strategy is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the -OH and -NH groups into -OSi(CH₃)₃ and -NSi(CH₃)₃ groups, respectively.

Experimental Protocol: GC-MS Analysis

1. Derivatization Step:

  • Place approximately 1 mg of the analyte in a 2 mL GC vial.
  • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Seal the vial tightly and heat at 60-70 °C for 30 minutes.
  • Cool the vial to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Chiral Column: A cyclodextrin-based column, such as a Chiraldex™ G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
  • Injection Port Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.
  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-500.
  • Injection Mode: Split (e.g., 50:1 ratio).

3. Data Acquisition and Analysis:

  • Inject the derivatized sample.
  • Acquire the total ion chromatogram (TIC). The two enantiomers should appear as separated peaks.
  • Confirm the identity of the peaks by examining their mass spectra.
  • Calculate the enantiomeric excess using the integrated peak areas from the TIC.

Causality Behind Choices: BSTFA is a powerful silylating agent that effectively derivatizes both hydroxyl and carbamate groups, significantly increasing volatility. A cyclodextrin-based column is selected for its broad applicability in separating chiral compounds. The temperature program is designed to ensure the components elute with good peak shape without causing thermal degradation.

Visualization: Chiral GC Workflow

GC_Workflow Sample Analyte Sample Deriv Mandatory Derivatization (e.g., Silylation with BSTFA) Sample->Deriv Inject Inject into GC-MS System Deriv->Inject Column Separation on Chiral GC Column Inject->Column Detect MS Detection (TIC) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Final ee Value Calculate->Result

Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it uses a chiral environment to make them distinguishable within the same sample tube. This method is non-destructive and can be remarkably fast.

Principle of Enantiomeric Differentiation

Enantiomers are chemically identical and thus produce identical NMR spectra. The strategy is to introduce a chiral auxiliary, known as a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR), into the NMR tube with the analyte.[7][8] This auxiliary interacts with the enantiomers to form transient, rapidly-equilibrating diastereomeric complexes. Since diastereomers are chemically different, they have distinct NMR spectra. This results in the splitting of at least one signal in the ¹H NMR spectrum into two, one for each enantiomer. The enantiomeric excess is then determined by integrating these separated signals.[4]

Lanthanide-based CSRs (e.g., Eu(hfc)₃) are effective but can cause significant line broadening.[9][10] Modern CSAs, which are diamagnetic, often provide sufficient signal separation without this drawback.

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
  • Acquire a standard ¹H-NMR spectrum of the analyte alone to identify key proton signals. The protons closest to the chiral centers (e.g., the -CH-OH and -CH-NHBoc protons) are the best candidates for signal splitting.
  • To the same tube, add the CSA in small, incremental amounts (e.g., 0.25, 0.5, 0.75, 1.0 molar equivalents), acquiring a spectrum after each addition to find the optimal ratio that gives the best separation of signals without significant line broadening.

2. NMR Instrumentation and Conditions:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
  • Solvent: Chloroform-d (CDCl₃) or another suitable solvent in which both analyte and CSA are soluble.
  • Experiment: Standard ¹H-NMR acquisition.
  • Key Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay (D1) to ensure accurate integration.

3. Data Acquisition and Analysis:

  • Acquire the ¹H-NMR spectrum at the optimal analyte-to-CSA ratio.
  • Identify a proton signal that has split into two distinct peaks or multiplets.
  • Carefully integrate the areas of these two separated signals (I1 and I2).
  • Calculate the enantiomeric excess:
  • % ee = [ |I1 - I2| / (I1 + I2) ] x 100

Causality Behind Choices: The choice of CSA is critical and often empirical. An agent known to interact well with alcohols and carbamates would be a logical starting point. A high-field NMR is preferred as the chemical shift difference (Δδ) between the diastereomeric signals is independent of the field strength, but the resolution in Hertz increases with the field, making the signals easier to separate and integrate.

Visualization: Chiral NMR Workflow

NMR_Workflow Sample Analyte Sample in NMR Tube AddCSA Add Chiral Solvating Agent (CSA) Sample->AddCSA Acquire Acquire 1H-NMR Spectrum AddCSA->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Separated Signals (I1, I2) Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate Result Final ee Value Calculate->Result

Caption: Workflow for enantiomeric excess determination by Chiral NMR.

Section 4: Head-to-Head Comparison and Performance Metrics

The choice of the ideal analytical method depends on a multitude of factors, including the specific stage of development, available instrumentation, required throughput, and desired level of validation.

ParameterChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Physical separationPhysical separationIn-situ spectral differentiation
Resolution ExcellentVery HighVariable, depends on analyte/reagent
Sensitivity (LOD/LOQ) High (especially with MS or FLD)Very High (especially with MS)Low to Moderate
Analysis Time/Throughput Moderate (10-30 min/sample)Moderate (15-40 min/sample)Very Fast (<5 min/sample)
Sample Requirement Microgram (µg) levelNanogram (ng) to µg levelMilligram (mg) level
Derivatization Optional (but likely needed)MandatoryNot required
Method Development Can be complex (column/mobile phase screening)Complex (derivatization + temp. program)Relatively simple (reagent titration)
Robustness High, gold standard for QCModerateModerate, sensitive to concentration
Sample Destruction YesYesNo (non-destructive)
Instrumentation Common (HPLC-UV) to specialized (LC-MS)Common (GC-MS)Specialized (High-Field NMR)
Decision-Making Guide

The selection of an analytical method is a strategic choice. The following diagram illustrates a logical process for choosing the most suitable technique based on project requirements.

Decision_Tree start Start: Need to Determine ee q_throughput High Throughput Screening? start->q_throughput q_qc Routine QC / Method Validation Needed? q_throughput->q_qc No ans_nmr Use Chiral NMR q_throughput->ans_nmr Yes q_sample Sample Amount Very Limited? q_qc->q_sample No ans_hplc Use Chiral HPLC q_qc->ans_hplc Yes q_sample->ans_hplc No ans_gc Use Chiral GC-MS q_sample->ans_gc Yes

Caption: Decision-making flowchart for selecting an ee determination method.

Conclusion

The determination of enantiomeric excess for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate can be reliably achieved by Chiral HPLC, Chiral GC, and Chiral NMR Spectroscopy. There is no single "best" method; rather, there is an optimal method for a given application.

  • Chiral HPLC is the workhorse for pharmaceutical quality control, offering unparalleled robustness, precision, and a well-established validation framework.[3][11] Its primary challenge for this analyte is detection, which can be overcome with universal detectors or a straightforward derivatization protocol.

  • Chiral GC , while requiring a mandatory derivatization step, provides exceptional resolution and sensitivity, making it an excellent choice for trace-level impurity analysis or when dealing with very small sample quantities.

  • Chiral NMR Spectroscopy is the champion of speed and sample preservation. It is an ideal tool for high-throughput screening of asymmetric reactions or for quick checks of enantiopurity during synthesis, provided a sufficient sample amount is available.

By understanding the fundamental principles, practical requirements, and relative strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the stereochemical integrity of their chiral intermediates and contributing to the development of safer, more effective pharmaceuticals.

References

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]

  • J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Available from: [Link]

  • PMC (PubMed Central). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. Available from: [Link]

  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available from: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • PubMed. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Available from: [Link]

  • protocols.io. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available from: [Link]

  • ResearchGate. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • PMC (PubMed Central). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

Sources

Validation

comparing different synthetic routes to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Comparative Synthesis of tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate: A Technical Guide As the complexity of active pharmaceutical ingredients (APIs) increases, the efficient construction of chiral contiguou...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis of tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate: A Technical Guide

As the complexity of active pharmaceutical ingredients (APIs) increases, the efficient construction of chiral contiguous stereocenters remains a paramount challenge in process chemistry. The target molecule, tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (IUPAC: tert-butyl ((2S,3R)-2-hydroxypentan-3-yl)carbamate), is a highly valuable chiral 1,2-amino alcohol building block. It is most notably utilized in the synthesis of advanced triazole antifungal agents, such as Posaconazole analogs, and various HIV protease inhibitors [1, 2].

This guide objectively evaluates three distinct synthetic routes to this molecule, analyzing the mechanistic causality behind each experimental choice to provide a self-validating framework for R&D and process-scale chemists.

Quantitative Performance Comparison

The selection of a synthetic route depends heavily on the project phase (discovery vs. process scale). Table 1 summarizes the experimental performance metrics of the three primary methodologies.

Table 1: Comparative Metrics of Synthetic Routes

Synthetic RouteKey Catalyst / ReagentOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)Scalability / E-Factor
1. Chiral Pool L-Selectride~68%>99% (Inherent)94% (anti)Moderate (High E-Factor)
2. Asymmetric Henry Cu(II)-BOX Complex~72%96%91% (anti)Moderate to High
3. DKR Hydrogenation RuCl₂[(S)-BINAP][(S)-DAIPEN]~95%>98%>96% (anti)Excellent (Low E-Factor)

Route 1: The Chiral Pool Approach (From D-α-Aminobutyric Acid)

Mechanistic Causality: The chiral pool approach leverages the pre-existing (R)-stereocenter of an unnatural amino acid, D-α-aminobutyric acid, to dictate the absolute stereochemistry at C3. The critical step is the diastereoselective reduction of the intermediate α-amino ketone. By utilizing a bulky hydride source like L-Selectride, the reduction proceeds via the Felkin-Anh transition state rather than a chelation-controlled model. The bulky N-Boc group acts as the "large" substituent, forcing the incoming hydride to attack from the less sterically hindered Re-face, thereby establishing the (2S)-hydroxyl stereocenter with high anti-diastereoselectivity.

G A D-α-Aminobutyric Acid B Weinreb Amide Formation A->B Boc2O, Amine C Grignard Addition B->C MeMgBr D (R)-3-(Boc-amino) pentan-2-one C->D C-C Bond E Diastereoselective Reduction D->E L-Selectride F Target Carbamate E->F Felkin-Anh

Caption: Workflow of the Chiral Pool synthesis route via Felkin-Anh controlled reduction.

Step-by-Step Methodology:

  • Weinreb Amide Formation: Dissolve N-Boc-D-α-aminobutyric acid (1.0 equiv) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.2 equiv), and NMM (3.0 equiv) at 0 °C. Stir for 12 h. Validation: TLC should indicate complete consumption of the acid; quench with 1M HCl to remove unreacted amine.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF at 0 °C. Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv). Stir for 2 h. Validation: The formation of (R)-3-(Boc-amino)pentan-2-one is confirmed by the disappearance of the methoxy singlet (~3.2 ppm) in ¹H NMR.

  • Diastereoselective Reduction: Cool a solution of the ketone in THF to -78 °C. Slowly add L-Selectride (1.0 M in THF, 1.5 equiv). Stir for 3 h, then quench with 10% H₂O₂ and 1M NaOH to oxidize the organoborane. Extract with EtOAc. Validation: Determine the anti/syn ratio via crude ¹H NMR (the anti isomer typically exhibits a larger J₂-₃ coupling constant, ~6-8 Hz, compared to the syn isomer).

Route 2: Catalytic Asymmetric Henry (Nitroaldol) Reaction

Mechanistic Causality: This highly convergent route constructs the C2-C3 carbon-carbon bond while simultaneously establishing both stereocenters from achiral starting materials (acetaldehyde and 1-nitropropane). The use of a chiral Copper(II)-Bis(oxazoline)[Cu-BOX] complex creates a rigid, asymmetric chiral pocket. The Lewis acidic Cu(II) center activates the aldehyde while coordinating the nitronate intermediate. The specific geometry of the (S,S)-t-Bu-BOX ligand dictates the facial approach of the nucleophile, yielding the anti-(2S,3R)-nitroaldol product[3, 4].

G A Acetaldehyde + 1-Nitropropane B Asymmetric Henry Reaction A->B Cu-BOX Catalyst C (2S,3R)-3-nitro pentan-2-ol B->C Enantioselective D Nitro Reduction C->D Pd/C, H2 E Boc Protection D->E Boc2O F Target Carbamate E->F >95% ee

Caption: Catalytic Asymmetric Henry reaction route using a Cu-BOX catalyst.

Step-by-Step Methodology:

  • Asymmetric Henry Reaction: In a flame-dried flask, prepare the catalyst by stirring Cu(OAc)₂·H₂O (5 mol%) and (S,S)-t-Bu-BOX ligand (5.5 mol%) in anhydrous ethanol for 1 h. Add 1-nitropropane (5.0 equiv) and cool to -20 °C. Add acetaldehyde (1.0 equiv) and DIPEA (10 mol%). Stir for 48 h. Validation: Assess enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

  • Nitro Reduction & Protection: Dissolve the purified (2S,3R)-3-nitropentan-2-ol in MeOH. Add 10% Pd/C (10 wt%) and Boc₂O (1.1 equiv). Stir under a hydrogen atmosphere (1 atm) for 12 h. The reduction of the nitro group to an amine occurs simultaneously with in situ Boc protection, preventing unwanted side reactions of the free amino alcohol. Filter through Celite and concentrate.

Route 3: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation

Mechanistic Causality: For industrial-scale synthesis, Dynamic Kinetic Resolution (DKR) is the gold standard. This route utilizes a racemic mixture of 3-aminopentan-2-one (as a hydrochloride salt). Because the α-proton is highly acidic, the two enantiomers of the ketone exist in a rapid equilibrium via an enol intermediate. The chiral Noyori-type Ruthenium catalyst (RuCl₂[(S)-BINAP][(S)-DAIPEN]) selectively and rapidly hydrogenates only the (R)-enantiomer of the ketone into the (2S,3R)-amino alcohol. Because the racemization rate of the substrate is significantly faster than the hydrogenation rate of the "mismatched" enantiomer, the entire racemic pool is funneled into a single stereoisomer with near-perfect atom economy [5].

G A Racemic 3-aminopentan-2-one B Rapid Enolization (Racemization) A->B Dynamic Equilibrium C Ru-Catalyzed Hydrogenation B->C Noyori Ru-Catalyst D (2S,3R)-3-amino pentan-2-ol C->D DKR Process E Boc Protection D->E Boc2O F Target Carbamate E->F >98% ee

Caption: Dynamic Kinetic Resolution (DKR) utilizing Noyori asymmetric hydrogenation.

Step-by-Step Methodology:

  • DKR Hydrogenation: Load a high-pressure autoclave with racemic 3-aminopentan-2-one hydrochloride (1.0 equiv), RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.1 mol%), and anhydrous isopropanol. Add a catalytic amount of t-BuOK to facilitate the formation of the active Ru-hydride species and promote substrate epimerization. Pressurize with H₂ gas to 50 atm and heat to 50 °C for 18 h. Validation: Monitor conversion via GC-MS. The reaction must reach >99% conversion to ensure complete kinetic resolution.

  • Boc Protection: Transfer the crude mixture to a round-bottom flask. Neutralize with triethylamine (2.0 equiv), add Boc₂O (1.1 equiv), and stir at room temperature for 4 h. Wash with brine, extract with EtOAc, and recrystallize from heptane to afford the highly pure target carbamate.

Conclusion & Recommendations

For discovery chemistry and early R&D , the Chiral Pool approach (Route 1) is highly recommended. It relies on robust, well-characterized transformations and avoids the need for specialized high-pressure equipment or expensive chiral ligands.

For process-scale manufacturing , the DKR Hydrogenation (Route 3) is unequivocally superior. Despite the initial cost of the Ruthenium catalyst, the ability to start from a cheap racemic precursor, combined with an exceptional E-factor and >95% overall yield, makes it the only economically viable option for multi-kilogram API production.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 468595, Posaconazole." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10866272, (2S,3R)-3-aminopentan-2-ol." PubChem, [Link].

  • Knudsen, K. R., et al. "The First Catalytic Asymmetric Aza-Henry Reaction of Nitronates with Imines: A Novel Approach to Optically Active β-Nitro-α-Amino Acid- and α,β-Diamino Acid Derivatives." Journal of the American Chemical Society, vol. 123, no. 39, 2001, pp. 9498–9499. [Link].

  • Singh, R., et al. "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂·H₂O Complex." Catalysts, vol. 11, no. 10, 2021, p. 1208. [Link].

  • Zhang, X. "Asymmetric hydrogenation of alpha-amino carbonyl compounds.
Comparative

alternative protecting groups to Boc for (1R,2S)-3-amino-2-pentanol

Strategic Alternatives to Boc Protection for (1R,2S)-3-amino-2-pentanol: A Comparative Guide Introduction (1R,2S)-3-amino-2-pentanol is a highly valuable chiral building block, featuring a vicinal (1,2) amino alcohol mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to Boc Protection for (1R,2S)-3-amino-2-pentanol: A Comparative Guide

Introduction

(1R,2S)-3-amino-2-pentanol is a highly valuable chiral building block, featuring a vicinal (1,2) amino alcohol motif that is critical in the synthesis of protease inhibitors and complex active pharmaceutical ingredients (APIs). While the tert-butyloxycarbonyl (Boc) group serves as the 1[1], its reliance on strong anhydrous acids (e.g., TFA, HCl) for deprotection poses significant synthetic risks[2].

For sensitive scaffolds like (1R,2S)-3-amino-2-pentanol, strongly acidic cleavage conditions can trigger unwanted side reactions, including N-to-O acyl migrations, oxazolidinone formation, or epimerization at the C2/C3 stereocenters[1]. To maintain structural integrity and enable multi-step orthogonal synthesis, researchers must leverage alternative carbamate protecting groups—namely Fmoc, Cbz, and Alloc[2][3].

Mechanistic Rationale & Orthogonality

Selecting an alternative to Boc requires understanding the distinct cleavage mechanisms that provide synthetic orthogonality:

  • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved via a base-catalyzed E1cB elimination[2]. It is[], making it ideal when the adjacent C2-hydroxyl is protected with an acid-labile tert-butyl or trityl ether.

  • Cbz (Carboxybenzyl): Removed via5[5]. This reductive cleavage is completely orthogonal to both acidic and basic conditions, ensuring absolute preservation of the chiral centers[2].

  • Alloc (Allyloxycarbonyl): Deprotected using3[3]. It offers extreme mildness and is stable against TFA, piperidine, and standard hydrogenation, making it the ultimate orthogonal choice for complex, multi-functionalized derivatives[3].

Comparative Performance Data

The following table summarizes the quantitative performance and strategic utility of these protecting groups on the (1R,2S)-3-amino-2-pentanol scaffold.

Protecting GroupIntroduction ReagentDeprotection ReagentCleavage MechanismOrthogonality ProfileTypical Yield
Boc (Baseline)Boc₂O, NaOHTFA or HClAcidolysisLabile to strong acid90–95%
Fmoc Fmoc-OSu, NaHCO₃20% Piperidine/DMFE1cB EliminationStable to acid & H₂85–92%
Cbz Cbz-Cl, Et₃NH₂, Pd/CHydrogenolysisStable to acid & base90–98%
Alloc Alloc-Cl, DIPEAPd(PPh₃)₄, PhSiH₃Pd-catalyzed transferStable to acid, base, H₂85–90%

Self-Validating Experimental Protocols

Fmoc Protection & Deprotection Workflow
  • Protection Step: Dissolve (1R,2S)-3-amino-2-pentanol (1.0 eq) in a 1:1 mixture of THF and H₂O. Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (1.1 eq) at 0 °C.

    • Causality: NaHCO₃ maintains a mildly basic pH, keeping the C3-amine nucleophilic without rapidly hydrolyzing the Fmoc-OSu. Fmoc-OSu is explicitly chosen over Fmoc-Cl to prevent the generation of HCl, which could protonate the amine and stall the reaction, while also minimizing oligomerization risks.

    • Validation Checkpoint: TLC (Ninhydrin stain) will show the disappearance of the primary amine (purple spot) and the emergence of a strong UV-active product spot.

  • Deprotection Step: Treat the Fmoc-protected intermediate with 20% piperidine in DMF at room temperature for 30 minutes.

    • Causality: Piperidine serves a dual purpose: it acts as the base to abstract the acidic fluorenyl proton (initiating the E1cB cleavage) and acts as a nucleophilic scavenger to trap the resulting dibenzofulvene[2][]. This trapping prevents the highly reactive dibenzofulvene from re-alkylating the liberated C3-amine.

Cbz Protection & Deprotection Workflow
  • Protection Step: Dissolve the amino alcohol in anhydrous DCM. Add Et₃N (1.5 eq) and cool to 0 °C. Add Cbz-Cl (1.1 eq) dropwise.

    • Causality: Et₃N neutralizes the HCl byproduct. The strict dropwise addition at 0 °C is critical to control the exotherm and prevent competitive O-acylation at the unprotected C2-hydroxyl group.

  • Deprotection Step: Dissolve the Cbz-protected compound in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm)[2][5].

    • Causality: Methanol is chosen as the solvent because it highly solubilizes the polar, free amino alcohol product and accelerates the kinetic turnover on the palladium surface.

    • Validation Checkpoint: The reaction is self-validating via gas volumetry; the cessation of H₂ uptake indicates complete cleavage. The volatile byproducts (toluene and CO₂) make the post-filtration workup exceptionally clean.

Alloc Protection & Deprotection Workflow
  • Protection Step: Dissolve the substrate in DCM, add DIPEA (2.0 eq), and cool to 0 °C. Add Alloc-Cl (1.1 eq).

  • Deprotection Step: Dissolve the Alloc-protected intermediate in anhydrous DCM. Add phenylsilane (PhSiH₃, 10 eq) and a catalytic amount of Pd(PPh₃)₄ (0.05 eq)[3].

    • Causality: The Pd(0) catalyst oxidatively adds to the allyl carbamate. PhSiH₃ is deployed as a highly efficient, mild nucleophilic scavenger for the resulting π-allyl palladium complex. Without this scavenger, the liberated allyl electrophile would rapidly re-alkylate the C3-amine or the C2-hydroxyl, severely impacting the yield.

    • Validation Checkpoint: The immediate evolution of CO₂ gas upon catalyst addition provides a visual, self-validating cue that decarboxylation (and thus deprotection) is actively occurring.

Orthogonal Deprotection Strategy Diagram

ProtectingGroups A (1R,2S)-3-amino-2-pentanol B Fmoc-NH (Base Labile) A->B Fmoc-OSu C Cbz-NH (Hydrogenolysis) A->C Cbz-Cl D Alloc-NH (Pd-Catalyzed) A->D Alloc-Cl E Piperidine / DMF E1cB Mechanism B->E F H2, Pd/C Reductive Cleavage C->F G Pd(PPh3)4, PhSiH3 Allyl Transfer D->G H Free Amine Recovered E->H F->H G->H

Orthogonal deprotection pathways for (1R,2S)-3-amino-2-pentanol derivatives.

References

  • Source: highfine.
  • Title: A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs.
  • Source: bocsci.
  • Source: organic-chemistry.
  • Source: masterorganicchemistry.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and organic chemistry, the precise structural elucidation of novel molecules is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic chemistry, the precise structural elucidation of novel molecules is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, a chiral amino alcohol derivative. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage a comparative approach, drawing on data from structurally analogous molecules to predict and interpret its spectral features. This methodology not only offers a robust framework for the characterization of the title compound but also serves as a practical reference for the analysis of other Boc-protected amino alcohols.

Molecular Structure and Key Spectroscopic Features

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (MW: 203.28 g/mol , Formula: C₁₀H₂₁NO₃) possesses several key structural motifs that give rise to characteristic spectroscopic signatures. The presence of a bulky tert-butyl protecting group, a secondary carbamate linkage, a chiral ethyl-substituted carbon, and a hydroxyl-bearing stereocenter provides a rich tapestry of signals in NMR, IR, and mass spectrometry.

Figure 1. Molecular structure of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be the most informative for confirming the structure and stereochemistry. The chemical shifts are predicted based on the analysis of similar Boc-protected amino alcohols.[1][2]

Table 1. Predicted ¹H NMR Data for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (in CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5-5.0Broad Singlet1HNH Carbamate protons are often broad and their chemical shift is concentration-dependent.
~3.6-3.8Multiplet1HCH (OH)The proton on the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent CH and CH₃ protons.
~3.3-3.5Multiplet1HCH (NHBoc)This proton is coupled to the adjacent ethyl group protons and the proton on the hydroxyl-bearing carbon.
~2.5-3.0Broad Singlet1HOH The hydroxyl proton signal is often broad and its position can vary depending on solvent and concentration.
~1.45Singlet9HC(CH₃ )₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[1]
~1.4-1.6Multiplet2HCH₂ CH₃The methylene protons of the ethyl group will be a multiplet due to coupling with the adjacent methyl and methine protons.
~1.1Doublet3HCH(CH₃ )OHThe methyl group on the hydroxyl-bearing carbon will appear as a doublet due to coupling with the adjacent methine proton.
~0.9Triplet3HCH₂CH₃ The terminal methyl group of the ethyl substituent will be a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will corroborate the carbon framework of the molecule. The predicted chemical shifts are based on known values for similar carbamate-protected amino alcohols.[3][4]

Table 2. Predicted ¹³C NMR Data for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (in CDCl₃).

Chemical Shift (δ, ppm)AssignmentRationale
~156-157C =O (Carbamate)The carbamate carbonyl carbon is typically found in this downfield region.[1]
~79-80C (CH₃)₃The quaternary carbon of the tert-butyl group is characteristically shielded.[1]
~70-75C H(OH)The carbon bearing the hydroxyl group is expected in this range.
~55-60C H(NHBoc)The carbon attached to the nitrogen of the carbamate will be found in this region.
~28.4C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region.[1]
~25-30C H₂CH₃The methylene carbon of the ethyl group.
~15-20C H(CH₃)OHThe methyl carbon adjacent to the hydroxyl-bearing carbon.
~10-15CH₂C H₃The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule. The expected absorption bands are based on the analysis of similar compounds containing carbamate and hydroxyl functionalities.[5][6]

Table 3. Predicted IR Absorption Bands for tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate.

Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
~3400 (broad)O-H StretchAlcoholThe broadness of this peak is due to hydrogen bonding.
~3350N-H StretchSecondary Amine (Carbamate)The N-H stretching of the carbamate group.
~2970-2850C-H StretchAlkaneC-H stretching vibrations from the ethyl and tert-butyl groups.
~1680-1700C=O StretchCarbamateA strong absorption band characteristic of the carbamate carbonyl group.[5]
~1520N-H BendSecondary Amine (Carbamate)The N-H bending vibration of the carbamate.[5]
~1160-1250C-O StretchCarbamate and AlcoholStretching vibrations of the C-O bonds in the carbamate and alcohol groups.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Expected Molecular Ion (M⁺): m/z = 203.28

  • Common Fragments:

    • [M - 57]⁺: Loss of the tert-butyl group (C₄H₉), a very common fragmentation pattern for Boc-protected compounds.

    • [M - 100]⁺: Loss of the entire Boc group (C₅H₉O₂).

    • Other fragments corresponding to the loss of water, ethyl, or propyl groups.

Comparative Analysis with Alternative Structures

The spectroscopic data of the target molecule can be effectively distinguished from its diastereomers or other related compounds through careful analysis of the NMR spectra.

  • (1S,2R), (1R,2S) vs. (1R,2R), (1S,2S) Diastereomers: The coupling constants (J-values) between the protons on the C1 and C2 stereocenters in the ¹H NMR spectrum will differ between diastereomers. This is a powerful tool for assigning relative stereochemistry.

  • Comparison with Simpler Boc-Amino Alcohols: Comparing the spectra with compounds like tert-butyl (2-hydroxyethyl)carbamate[1] or (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate[2] can help in assigning specific signals and confirming the presence of the ethyl substituent in the target molecule. For example, the absence of the ethyl group signals and the presence of a simpler splitting pattern for the protons on the amino alcohol backbone would be evident in these simpler analogs.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). add_tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer spectrometer Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. transfer->spectrometer parameters Use standard acquisition parameters. ¹H: 16-32 scans, 45° pulse. ¹³C: 512-1024 scans, broadband proton decoupling. spectrometer->parameters processing Process the raw data using appropriate software (e.g., MestReNova, TopSpin). parameters->processing phase_baseline Apply Fourier transform, phase correction, and baseline correction. processing->phase_baseline referencing Reference the spectra to the TMS signal. phase_baseline->referencing

Figure 2. Workflow for NMR data acquisition.

IR Spectroscopy (ATR)

start Start background Record a background spectrum of the clean ATR crystal. start->background sample Place a small amount of the solid sample onto the ATR crystal. background->sample pressure Apply pressure to ensure good contact. sample->pressure acquire Acquire the IR spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). pressure->acquire clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). acquire->clean end End clean->end

Figure 3. Protocol for ATR-IR spectroscopy.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

References

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • Supporting Information for a scientific article providing NMR data for various tert-butyl carbam
  • Umemoto, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

  • Fukuda, T., et al. Supplementary data for Synthesis and evaluation of azalamellarin N and its A-ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant.
  • Yang, J. W., et al. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 183. [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Scientific Reports, 12(1), 1-13.
  • Yıldız, M., et al. (2018). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -butyl-2-hydroxybenzylidene)amino)ethyl)carbamate. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 621-636.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Sonopo, M. S., et al. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie-New Crystal Structures, 231(3), 857-858.
  • QM Magic Class. (2021). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17691-17709.
  • PubChem. tert-Butyl n-[(1r)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate. [Link]

  • ChemBK. tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate. [Link]

  • PubChem. tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-[[(2R,3S)-2-hydroxy-3-[[(2R)-2-hydroxy-2-phenyl-acetyl]amino]-4-phenyl-butyl]amino]propyl]carbamate. [Link]

  • SpectraBase. Tert-butyl N-[2-(morpholin-2-yl)ethyl]carbamate - Optional[13C NMR]. [Link]

  • ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Link]

Sources

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